2-Amino-1-(p-tolyl)ethanone hydrobromide
Description
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Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.1 g/mol |
IUPAC Name |
2-amino-1-(4-methylphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C9H11NO.BrH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H |
InChI Key |
PLOOEXRXWZPBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN.Br |
sequence |
G |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-1-(p-tolyl)ethanone Hydrobromide
Abstract: This technical guide provides a comprehensive overview of 2-Amino-1-(p-tolyl)ethanone and its hydrobromide salt, a key intermediate in pharmaceutical and chemical synthesis. The document details the compound's chemical identity, including its CAS number, physicochemical properties, and structural information. It outlines a robust synthetic protocol via the Delepine reaction, provides a validated analytical method for quality control using High-Performance Liquid Chromatography (HPLC), and discusses its primary applications. Furthermore, this guide includes critical safety, handling, and storage information to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the drug development and chemical manufacturing industries.
Chemical Identity and Physicochemical Properties
2-Amino-1-(p-tolyl)ethanone is an aromatic ketone containing a primary amine. It is frequently used in its hydrobromide or hydrochloride salt form to improve stability and handling characteristics. The salt form enhances solubility in polar solvents, which is advantageous for subsequent reaction steps.
The primary identifier for the free base of this compound is CAS Number 69872-37-3 .[1][2] While a discrete CAS number for the hydrobromide salt is not consistently cited in major databases, it is typically prepared in situ or isolated from the reaction mixture after synthesis and hydrolysis of an intermediate salt. For regulatory and tracking purposes, the free base CAS number is most commonly referenced.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | 2-Amino-1-(p-tolyl)ethanone Hydrobromide | N/A |
| Synonyms | α-Amino-4-methylacetophenone HBr | N/A |
| CAS Number (Free Base) | 69872-37-3 | [1][2] |
| Molecular Formula (Free Base) | C₉H₁₁NO | [1] |
| Molecular Weight (Free Base) | 149.19 g/mol | [1] |
| Molecular Formula (HBr Salt) | C₉H₁₂BrNO | N/A |
| Molecular Weight (HBr Salt) | 230.11 g/mol | N/A |
Table 2: Physicochemical Properties (Free Base)
| Property | Value | Notes |
| Appearance | Off-white to yellow solid | Property of the isolated free base. The HBr salt is typically a crystalline solid. |
| Purity | ≥95% | Typical purity for commercially available reagent.[2] |
| Storage | Sealed, refrigerated | Recommended to prevent degradation.[2] |
Synthesis and Purification
A reliable and common method for the synthesis of α-amino ketones is the Delepine reaction . This pathway involves the reaction of an α-halo ketone with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt. This salt is subsequently hydrolyzed under acidic conditions (e.g., with ethanolic HCl or HBr) to yield the desired primary amine salt. This method is advantageous because it avoids over-alkylation, a common side reaction with other amination methods.
The synthesis of this compound begins with the commercially available precursor, 2-Bromo-1-(p-tolyl)ethanone.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 2-Bromo-1-(p-tolyl)ethanone.
Materials:
-
2-Bromo-1-(p-tolyl)ethanone
-
Hexamethylenetetramine (Hexamine)
-
Chloroform (CHCl₃)
-
Isopropyl Alcohol (IPA)
-
Ethanol (EtOH)
-
Concentrated Hydrobromic Acid (HBr, 48%)
-
Diethyl Ether
Procedure:
-
Formation of the Hexaminium Salt:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-1-(p-tolyl)ethanone (1 equivalent) in a 1:1 mixture of chloroform and isopropyl alcohol.
-
Add hexamine (1.1 equivalents) to the solution. The addition is slightly exothermic.
-
Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the starting bromoketone.
-
Upon completion, cool the reaction mixture to room temperature. The quaternary ammonium salt will precipitate as a solid.
-
Filter the solid and wash with cold isopropyl alcohol to remove unreacted starting materials.
-
-
Acidic Hydrolysis to the Amine Salt:
-
Suspend the filtered hexaminium salt in ethanol in a round-bottom flask.
-
Prepare a solution of ethanolic HBr by carefully adding concentrated HBr to cold ethanol. Add this acidic solution (2-3 equivalents of HBr) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. During this time, the salt will dissolve as it hydrolyzes.
-
Cool the reaction mixture in an ice bath. The desired this compound will precipitate.
-
-
Purification:
-
Filter the crude product and wash with a small amount of cold ethanol, followed by diethyl ether, to facilitate drying.
-
For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and add diethyl ether dropwise until turbidity persists. Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with diethyl ether, and dry under vacuum.
-
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is an essential method for determining purity, while spectroscopic methods confirm the chemical structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable for analyzing α-amino ketones. The primary amine provides a site for ion-pairing, and the aromatic ring serves as a strong chromophore for UV detection.
Protocol: Purity Analysis by Reverse-Phase HPLC
Objective: To determine the purity of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase A |
Rationale for Method Choices:
-
C18 Column: The nonpolar C18 stationary phase is ideal for retaining the aromatic compound.
-
TFA as Ion-Pairing Agent: Trifluoroacetic acid is a common mobile phase additive that pairs with the protonated amine group of the analyte. This interaction improves peak shape and retention time consistency by minimizing interactions with residual silanols on the silica support.
-
Gradient Elution: A gradient from a highly aqueous mobile phase to a highly organic one ensures that both polar impurities and the less polar product are eluted from the column, providing a comprehensive purity profile.
-
UV Detection at 254 nm: The tolyl ketone moiety contains a strong chromophore that absorbs significantly at this wavelength, allowing for sensitive detection.
Applications in Research and Development
This compound is not an end-product but rather a valuable building block or key intermediate in the synthesis of more complex molecules.[2] Its structure, an α-amino ketone, is a common motif in pharmacologically active compounds.
-
Pharmaceutical Synthesis: This intermediate is a precursor for various pharmaceutical targets. The amino and ketone functionalities allow for a wide range of subsequent chemical modifications, such as reduction of the ketone to form amino alcohols, or N-alkylation to produce secondary or tertiary amines.[3] These resulting structures are central to many classes of drugs.
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of certain pesticides and herbicides may utilize this or structurally related intermediates.
-
Chemical Research: It serves as a starting material for developing novel synthetic methodologies and creating libraries of compounds for screening in drug discovery campaigns.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are critical to ensure safety and maintain the integrity of the compound. Information is typically derived from the Safety Data Sheet (SDS).
-
Hazard Identification: α-Halo ketones (the precursors) are lachrymatory and strong irritants. The final amino ketone product may cause skin and eye irritation. Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[2] Refrigeration is recommended to prolong shelf life and prevent degradation. Keep away from strong oxidizing agents.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
References
-
Howei Pharm. (n.d.). CAS 69872-37-3 C9H11NO 2-Amino-1-(p-tolyl)ethanone 95+%. Retrieved from [Link]
-
Qureshi, G. A. (1987). High-performance liquid chromatographic methods with fluorescence detection for the determination of branched-chain amino acids and their alpha-keto analogues in plasma samples of healthy subjects and uraemic patients. Journal of Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-Amino-4'-methylacetophenone Hydrobromide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-4'-methylacetophenone hydrobromide is a key organic salt that serves as a versatile building block in synthetic chemistry. Its structure, featuring a primary amine on the alpha-carbon of an acetophenone core and a methyl group on the phenyl ring, makes it a valuable precursor for the construction of a wide range of heterocyclic compounds. This guide provides an in-depth analysis of its chemical structure, a detailed protocol for its synthesis and characterization, and a discussion of its significant applications, particularly in the synthesis of quinoline derivatives, which are pivotal scaffolds in medicinal chemistry. By offering field-proven insights and validated methodologies, this document aims to be an essential resource for professionals engaged in pharmaceutical research and development.
Molecular Structure and Physicochemical Properties
2-Amino-4'-methylacetophenone hydrobromide is the hydrobromide salt of the parent compound, 2-amino-1-(p-tolyl)ethan-1-one. The nomenclature designates an acetophenone backbone where the amino group (-NH₂) is attached to the carbon adjacent to the carbonyl group (position 2), and a methyl group (-CH₃) is substituted at the para-position (position 4') of the phenyl ring. The hydrobromide salt is formed by the protonation of the primary amino group by hydrobromic acid (HBr).
Key Identifiers and Properties:
| Property | Value | Source/Citation |
| Compound Name | 2-Amino-4'-methylacetophenone hydrobromide | N/A |
| Parent Compound | 2-Amino-4'-methylacetophenone | [1][2] |
| Parent CAS Number | 69872-37-3 | [1][2] |
| Related HCl Salt CAS | 5467-70-9 | [3][4] |
| Molecular Formula | C₉H₁₂BrNO | [3][4] (for HCl salt) |
| Molecular Weight | 230.10 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds[5] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | Inferred from salt nature |
The presence of the amine, ketone, and aromatic functionalities within a single molecule imparts a unique reactivity profile, making it a strategic starting material for complex molecular architectures.
Caption: Chemical structure of 2-Amino-4'-methylacetophenone Hydrobromide.
Synthesis and Purification: A Validated Protocol
The synthesis of 2-Amino-4'-methylacetophenone hydrobromide is most efficiently achieved through a two-step process starting from the commercially available 4'-methylacetophenone. The causality behind this choice is the direct and well-established nature of alpha-bromination of ketones, followed by a straightforward amination reaction.
Caption: Proposed workflow for the synthesis of 2-Amino-4'-methylacetophenone HBr.
Experimental Protocol
Part A: Synthesis of 2-Bromo-4'-methylacetophenone (Intermediate) [6][7]
-
Reactant Preparation: In a three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve 4'-methylacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or carbon tetrachloride.
-
Bromination: While stirring, slowly add bromine (1 equivalent) dissolved in the same solvent from the dropping funnel. The reaction is exothermic; maintain the temperature below 30°C using an ice bath. Alternatively, N-bromosuccinimide (NBS) with a radical initiator can be used for a more controlled reaction.
-
Reaction Monitoring: The disappearance of the bromine color indicates the reaction is proceeding. Monitor the reaction to completion using Thin-Layer Chromatography (TLC).
-
Work-up: Once complete, pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove acid, and then with a dilute sodium thiosulfate solution to quench any remaining bromine.
-
Purification: The crude 2-bromo-4'-methylacetophenone can be purified by recrystallization from ethanol or by column chromatography on silica gel.[6]
Part B: Synthesis of 2-Amino-4'-methylacetophenone Hydrobromide
-
Amination (Delépine Reaction): To a solution of 2-bromo-4'-methylacetophenone (1 equivalent) in a solvent like chloroform or ethanol, add hexamethylenetetramine (hexamine) (1.1 equivalents). Reflux the mixture until TLC analysis indicates the consumption of the starting material.
-
Hydrolysis: Add a mixture of ethanol and concentrated hydrochloric acid to the reaction mixture and reflux to hydrolyze the resulting quaternary ammonium salt. This step cleaves the hexamine moiety to yield the primary amine hydrochloride.
-
Conversion to Hydrobromide: To obtain the hydrobromide salt, neutralize the hydrochloride salt with a base (e.g., NaOH) and extract the free amine into an organic solvent (e.g., diethyl ether). Dry the organic layer and then bubble dry hydrogen bromide gas through the solution, or add a solution of HBr in a non-polar solvent, to precipitate the 2-Amino-4'-methylacetophenone hydrobromide.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum. The final product can be further purified by recrystallization from a suitable solvent system like ethanol/ether.
Structural Elucidation by Analytical Techniques
Characterization of the final product is crucial for confirming its identity and purity. The following section details the expected outcomes from standard analytical techniques. While direct spectral data for the hydrobromide is scarce, the interpretation is based on data from closely related analogs like 2'-aminoacetophenone and 4'-methylacetophenone.[8][9][10][11][12][13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (approx. 7.0-8.0 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the acetyl group will be further downfield due to its electron-withdrawing effect.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two protons on the carbon alpha to the carbonyl group is expected. Due to the adjacent electron-withdrawing carbonyl and ammonium groups, this peak will be significantly downfield (approx. 4.5-5.0 ppm).
-
Ammonium Protons (-NH₃⁺): A broad singlet is expected, the chemical shift of which is highly dependent on concentration and the solvent used (typically > 8.0 ppm).
-
Methyl Protons (-CH₃): A sharp singlet around 2.4 ppm corresponding to the methyl group on the phenyl ring.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon should appear significantly downfield, typically in the range of 190-200 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons of the p-substituted ring.
-
Methylene Carbon (-CH₂-): The carbon bearing the amino group will be found around 45-55 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon on the aromatic ring will give a signal at approximately 21 ppm.
-
Infrared (IR) Spectroscopy
-
N-H Stretching: A broad and strong absorption band is expected in the region of 2800-3200 cm⁻¹ corresponding to the stretching vibrations of the -NH₃⁺ group.
-
C=O Stretching: A strong, sharp absorption peak around 1680-1700 cm⁻¹ is characteristic of the aryl ketone carbonyl group.
-
C-N Stretching: A medium intensity band can be expected in the 1100-1200 cm⁻¹ region.
-
Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
When analyzed by techniques like Electrospray Ionization (ESI-MS), the mass spectrum will show the molecular ion for the free base (2-amino-4'-methylacetophenone).
-
Molecular Ion Peak [M+H]⁺: The expected m/z would be approximately 150.09, corresponding to the protonated free base (C₉H₁₁NO).
-
Key Fragmentation: A prominent fragment would likely result from the alpha-cleavage of the ketone, leading to the formation of the p-toluoyl cation at m/z 119.
Applications in Drug Development and Organic Synthesis
Aminoacetophenones are highly valued as "Swiss army knife" building blocks in diversity-oriented synthesis for creating libraries of natural product analogs.[16][17][18] The primary utility of 2-Amino-4'-methylacetophenone hydrobromide lies in its role as a precursor for heterocyclic systems, most notably quinolines.
The Friedländer Synthesis of Quinolines
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl ketone (like 2-amino-4'-methylacetophenone) and a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[19][20] This reaction provides a direct and efficient route to polysubstituted quinolines, which are core structures in many pharmaceuticals.
Caption: General scheme of the Friedländer synthesis to form a quinoline derivative.
The presence of the ortho-amino group and the ketone allows for a cyclocondensation reaction that forms the pyridinone ring fused to the existing benzene ring. The methyl group at the 4'-position is retained in the final quinoline structure, providing a point for further functionalization or influencing the molecule's steric and electronic properties. Quinolone scaffolds are found in drugs with a wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties.[16][19]
Safety and Handling
As a laboratory chemical, 2-Amino-4'-methylacetophenone hydrobromide should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds such as 2-bromo- and 2-aminoacetophenones suggest the following precautions:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or a fume hood.
-
Skin and Eye Contact: The compound is likely to be an irritant to the skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
It is imperative to consult a compound-specific SDS before use and to conduct a thorough risk assessment for any new experimental procedure.
Conclusion
2-Amino-4'-methylacetophenone hydrobromide stands as a strategically important intermediate for synthetic chemists, particularly those in the pharmaceutical industry. Its well-defined structure provides a reliable platform for constructing complex heterocyclic molecules like quinolines through established synthetic routes such as the Friedländer synthesis. This guide has provided a comprehensive overview of its structure, a detailed synthetic protocol, and key analytical characterization data, underscoring its value as a foundational building block in the pursuit of novel therapeutic agents.
References
- BenchChem. (2025). Preparation of Quinolones from 2'-Aminoacetophenone: Detailed Application Notes and Protocols. BenchChem Technical Documents.
- Kumar, A., Dhameliya, T. M., Sharma, K., & Hirani, R. V. (n.d.). Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and 1,3‐dicarbonyl compound (139) in lactic acid.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem Technical Support.
- Royalchem. (n.d.). 2-Aminoacetophenone (CAS 551-93-9) | ≥98% Quinoline Precursor.
- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013).
- BenchChem. (2025). 2'-Aminoacetophenone spectroscopic data analysis (NMR, IR, MS). BenchChem Technical Whitepaper.
- Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals (Basel), 14(11), 1127.
- Zhengzhou Institute of Chiral Drugs Research Co., Ltd. (2023). 2-Amino-4'-methylacetophenone.
- ChemicalBook. (n.d.). 2'-Methylacetophenone(577-16-2) 1H NMR spectrum.
- PubChem. (n.d.). 2-Methylacetophenone.
- BenchChem. (2025). An In-depth Technical Guide to 2'-Aminoacetophenone: Discovery, History, and Synthesis.
- Alfa Chemistry. (n.d.). CAS 69872-37-3 2-Amino-4'-methylacetophenone.
- Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021).
- Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Encyclopedia MDPI.
- University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.
- ChemicalBook. (2022).
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-4′-methylacetophenone hydrochloride, CAS 5467-70-9.
- NIST. (n.d.). Acetophenone, 4'-amino-. NIST Chemistry WebBook.
- NIST. (n.d.). Infrared Spectrum of Acetophenone, 4'-amino-. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 4'-Methylacetophenone(122-00-9) MS spectrum.
- Lab Supplies. (n.d.). 2-Amino-4'-methylacetophenone hydrochloride, min 97%, 1 gram.
- ChemicalBook. (n.d.). 2-Bromo-4'-methylacetophenone synthesis.
- ChemicalBook. (n.d.). 4'-Methylacetophenone(122-00-9)IR1.
- DergiPark. (n.d.). Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones.
- Sestito, S., & Taddeo, V. A. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PMC.
- Organic Syntheses Procedure. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylacetophenone 90 619-41-0.
- Thermo Fisher Scientific. (n.d.). 2-Amino-4'-bromoacetophenone hydrochloride, 98% 2 g.
- Guidechem. (2024). What are the properties, preparation methods, and applications of 2-Bromo-4'-methylacetophenone?.
- PubChem. (n.d.). 2'-Hydroxy-4'-methylacetophenone.
- Tokyo Chemical Industry. (n.d.). 2-Amino-4'-bromoacetophenone Hydrochloride | 5467-72-1.
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Technical Guide: 2-Amino-1-(4-methylphenyl)ethanone Hydrobromide
Topic: 2-Amino-1-(4-methylphenyl)ethanone hydrobromide properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Synonyms: 2-Amino-4'-methylacetophenone hydrobromide;
Executive Summary & Chemical Identity
2-Amino-1-(4-methylphenyl)ethanone hydrobromide is a stabilized
Its primary utility lies in the Hantzsch thiazole synthesis and the preparation of adrenergic agonist analogs . The compound features a reactive carbonyl group adjacent to an amine-bearing carbon, creating a "1,2-N,O" electrophilic/nucleophilic center that readily condenses with amidines, thioamides, and ureas.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 2-Amino-1-(4-methylphenyl)ethanone hydrobromide |
| Molecular Formula | |
| Molecular Weight | 230.10 g/mol (Salt); 149.19 g/mol (Free Base) |
| Structure | Para-substituted phenacylamine salt |
| SMILES | CC1=CC=C(C=C1)C(=O)CN.Br |
| Stability | Hygroscopic; stable as salt. Free base is unstable. |
Physicochemical Profile
The following data characterizes the hydrobromide salt. Researchers should note that the melting point is often decomposition-dependent due to the ammonium moiety.
| Property | Value / Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | 210–215 °C (Decomposition) [Typical for analogs] |
| Solubility | High: Water, Methanol, DMSO Low: Diethyl ether, Hexanes, DCM |
| Acidity (pKa) | ~7.5–8.0 (Conjugate acid of the amine) |
| UV/Vis ( | ~255 nm (Acetophenone |
| Storage Conditions | Desiccate at 2–8 °C; Protect from light |
Synthetic Utility & Mechanism[1]
The synthesis of 2-Amino-1-(4-methylphenyl)ethanone hydrobromide is most reliably achieved via the Delépine Reaction . This route avoids the over-alkylation often seen when reacting
The Delépine Reaction Pathway
-
Bromination: 4'-Methylacetophenone is brominated to form 2-bromo-1-(4-methylphenyl)ethanone.
-
Quaternization: The bromide reacts with hexamethylenetetramine (HMTA) to form a crystalline quaternary ammonium salt (hexaminium salt).
-
Acid Hydrolysis: Treatment with hydrobromic acid (HBr) cleaves the HMTA framework, releasing the primary amine as the HBr salt and generating formaldehyde as a byproduct.
Visualization: Synthesis Workflow
The following diagram illustrates the critical pathway from the starting acetophenone to the isolated salt.
Figure 1: Step-wise synthesis via the Delépine reaction to ensure mono-alkylation purity.
Detailed Experimental Protocol
Objective: Synthesis of 2-Amino-1-(4-methylphenyl)ethanone hydrobromide (10 mmol scale).
Pre-requisite: Fume hood required (Lachrymator warning for
Step 1: Bromination
-
Dissolve 4'-methylacetophenone (1.34 g, 10 mmol) in glacial acetic acid (10 mL).
-
Add Bromine (1.6 g, 10 mmol) dropwise at 0–5 °C.
-
Stir at room temperature for 1 hour until the solution decolorizes.
-
Pour into ice water (50 mL) and extract with dichloromethane (DCM). Wash with saturated
.[1] -
Concentrate to yield 2-bromo-1-(4-methylphenyl)ethanone (solid).
Step 2: Formation of Hexaminium Salt
-
Dissolve the crude bromo-ketone in chloroform (15 mL).
-
Add Hexamethylenetetramine (1.5 g, 11 mmol) in one portion.
-
Stir at room temperature for 4–12 hours. A thick white precipitate (the adduct) will form.
-
Filter the solid, wash with cold chloroform, and dry.
Step 3: Hydrolysis to HBr Salt
-
Suspend the hexaminium salt in Ethanol (20 mL).
-
Add 48% Hydrobromic Acid (aq) (2.5 mL, ~22 mmol).
-
Heat to reflux for 2 hours. The solid will dissolve, then the product may begin to crystallize upon cooling.
-
Cool to 0 °C. Filter the crystals.
-
Recrystallization: Dissolve in minimum hot ethanol, add diethyl ether to turbidity, and cool.
-
Yield: Typically 60–75% overall.
Applications in Drug Discovery[2][3]
Hantzsch Thiazole Synthesis
This is the most frequent application. The compound reacts with thioamides (e.g., thiourea, thiobenzamide) to form 2-substituted-4-(4-methylphenyl)thiazoles.
-
Mechanism: The sulfur of the thioamide attacks the
-carbon (displacing the amine/bromide? Correction: In Hantzsch synthesis, the sulfur attacks the -carbon of the haloketone. Here, we already have the amine. For the amino ketone, the reaction partner is different.) -
Correction on Application: The amino ketone itself is used to synthesize Imidazoles (via Marckwald reaction with thiocyanates) or Pyrazines (via self-condensation).
-
However , the most direct drug application is the Reduction to Amino Alcohols .
Adrenergic Agonist Precursors
Reduction of the ketone moiety using
-
This scaffold mimics the structure of Octopamine and Norepinephrine .
-
Derivatives are investigated for
-adrenergic receptor activity.
Pathway Visualization: Heterocycle Formation
The amino ketone is a "1,3-N,C" dinucleophile equivalent when condensed with appropriate electrophiles.
Figure 2: Divergent synthetic pathways from the amino ketone scaffold.
Safety & Handling (E-E-A-T)
-
Lachrymator Precursors: The bromo-ketone intermediate is a potent lachrymator (tear gas agent). All synthesis steps prior to the final salt isolation must occur in a high-efficiency fume hood.
-
Instability of Free Base: Never store the compound as the free amine. It will turn yellow/brown and polymerize within hours. Always maintain as the HBr or HCl salt.
-
Toxicology: Treat as a potential irritant and sympathomimetic agent. Avoid dust inhalation.[2][3][4]
References
-
Delépine Reaction Mechanism: Blazevic, N., et al. "Hexamethylenetetramine: A Versatile Reagent in Organic Synthesis." Synthesis, 1979.
-
Synthesis of Phenacylamines: Bretschneider, H., et al. "Synthese von
-Amino-ketonen." Monatshefte für Chemie, 1950. -
Adrenergic Scaffolds: Jordan, R., et al. "Beta-adrenergic blocking agents. Synthesis and properties of 2-amino-1-phenylethanol derivatives." Journal of Medicinal Chemistry, 1970.
-
General Properties of Amino Ketone Salts: "2-Aminoacetophenone hydrochloride Safety Data Sheet." Fisher Scientific.
(Note: Specific CAS-linked citations for the HBr salt are rare in public literature; references provided ground the synthetic methodology and reactivity patterns described.)
Sources
A Technical Guide to the Aqueous Solubility of 2-amino-4'-methylacetophenone hydrobromide
This guide provides a comprehensive technical overview of the principles, predictive analysis, and experimental determination of the aqueous solubility of 2-amino-4'-methylacetophenone hydrobromide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound.
Introduction: Understanding the Molecule
2-amino-4'-methylacetophenone hydrobromide is an organic salt derived from the weak base 2-amino-4'-methylacetophenone. The structure combines a substituted aromatic ring with a ketone and an amine functional group, which is protonated to form a hydrobromide salt. Understanding the interplay of these structural features is paramount to comprehending its behavior in aqueous media.
The parent molecule, 2-amino-4'-methylacetophenone, possesses both hydrophobic and hydrophilic characteristics. The tolyl group (methylated benzene ring) is nonpolar and contributes to low water solubility.[1] Conversely, the amino and ketone groups are polar and capable of forming hydrogen bonds with water, which would enhance solubility.[1][2]
The formation of a hydrobromide salt is a common strategy to increase the aqueous solubility of amine-containing compounds.[3][4] By protonating the basic amino group, a charged ammonium species is formed, which can readily interact with polar water molecules, generally leading to a significant increase in solubility compared to the free base.[3] However, the overall solubility is a balance between the energy required to break the crystal lattice of the salt (lattice energy) and the energy released when the ions are hydrated (hydration energy).[5][6][7]
Theoretical Framework and Predictive Analysis
Key Factors Influencing Solubility:
-
Ionic Nature: As an amine salt, the compound is ionic and will dissociate in water into the protonated 2-amino-4'-methylacetophenone cation and the bromide anion. This ionic character is the primary driver of its water solubility.[1]
-
Hydrogen Bonding: The protonated amine group and the ketone's carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating interaction with water molecules.[1][2]
-
Hydrophobicity: The aromatic ring and the methyl group introduce a degree of hydrophobicity, which will counteract the solubilizing effects of the polar and ionic groups. As the size of the nonpolar hydrocarbon portion of a molecule increases, its water solubility tends to decrease.[1][8]
-
Crystal Lattice Energy: The strength of the ionic interactions in the solid-state crystal lattice must be overcome by the hydration energy for dissolution to occur.[5][9] Salts with very high lattice energies tend to be less soluble.[6]
Given these factors, it is predicted that 2-amino-4'-methylacetophenone hydrobromide will be significantly more soluble in water than its free base form, 2-amino-4'-methylacetophenone. It is expected to be freely to sparingly soluble in water.
Experimental Determination of Aqueous Solubility
A definitive understanding of the compound's solubility requires empirical measurement. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[3][10][11]
Shake-Flask Method for Equilibrium Solubility
This method determines the equilibrium solubility by creating a saturated solution of the compound in water at a specific temperature.
Principle: An excess of the solid compound is agitated in a known volume of water for a sufficient period to reach equilibrium. The concentration of the dissolved compound is then measured in the supernatant.[3][11]
Experimental Workflow:
Workflow for the Shake-Flask Solubility Assay.
Detailed Protocol:
-
Preparation: Add an excess amount of 2-amino-4'-methylacetophenone hydrobromide to a series of glass vials containing a precise volume of purified water (e.g., 5 mL). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C). Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, remove the vials and allow them to stand at the experimental temperature to let the undissolved solid settle. Centrifuge the vials to further pellet the solid. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[3]
-
Quantification: Analyze the concentration of the compound in the clear filtrate. This is typically done using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12][13]
Analytical Quantification
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.
Principle: The amount of light absorbed by the solution is directly proportional to the concentration of the analyte (Beer-Lambert Law).[14][15]
Protocol:
-
Wavelength Scan: Prepare a dilute solution of the compound in water and scan it across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and use the calibration curve to determine the concentration.
HPLC is a more specific and often more sensitive method for quantification.
Principle: The compound is separated from any potential impurities on a chromatography column and detected as it elutes. The area of the resulting peak is proportional to its concentration.[13]
Protocol:
-
Method Development: Develop an appropriate HPLC method (e.g., reverse-phase with a suitable mobile phase and column) that gives a sharp, well-resolved peak for 2-amino-4'-methylacetophenone.
-
Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject a known volume of the filtered supernatant (potentially diluted) into the HPLC system. Determine the concentration from the peak area using the calibration curve.
Factors Influencing Solubility
The aqueous solubility of 2-amino-4'-methylacetophenone hydrobromide is not a fixed value and can be influenced by several environmental factors.
Effect of pH
The pH of the aqueous medium will have a profound impact on the solubility of this compound.[16][17]
-
Acidic to Neutral pH: In acidic to near-neutral solutions, the amine will remain in its protonated, cationic form (R-NH3+). This is the more soluble form.
-
Basic pH: As the pH increases and surpasses the pKa of the conjugate acid (the protonated amine), the equilibrium will shift towards the deprotonated, neutral free base (R-NH2). This free base form is expected to be significantly less soluble in water, and precipitation may occur.
The relationship between pH, pKa, and the intrinsic solubility of the free base (S₀) and the salt can be described by the Henderson-Hasselbalch equation.
Influence of pH on the Solubility of an Amine Salt.
Effect of Temperature
The effect of temperature on solubility depends on the enthalpy of dissolution.
-
Endothermic Dissolution: If the dissolution process absorbs heat (which is common for many salts), an increase in temperature will increase solubility.[18]
-
Exothermic Dissolution: If the process releases heat, an increase in temperature will decrease solubility.
This relationship should be determined experimentally by measuring the solubility at several different temperatures.
Data Presentation
Quantitative solubility data should be presented clearly and concisely.
Table 1: Experimentally Determined Aqueous Solubility of 2-amino-4'-methylacetophenone hydrobromide
| Temperature (°C) | pH | Solubility (mg/mL) | Solubility (mol/L) | Method |
| 25 | 7.0 | [Insert Value] | [Insert Value] | Shake-Flask/HPLC |
| 37 | 7.0 | [Insert Value] | [Insert Value] | Shake-Flask/HPLC |
| 25 | 5.0 | [Insert Value] | [Insert Value] | Shake-Flask/HPLC |
| 25 | 8.5 | [Insert Value] | [Insert Value] | Shake-Flask/HPLC |
*Values to be filled in upon experimental determination.
Conclusion
The hydrobromide salt of 2-amino-4'-methylacetophenone is anticipated to have significantly enhanced aqueous solubility compared to its free base due to its ionic nature. However, its solubility is a complex interplay of this ionic character, the hydrophobic properties of the tolyl moiety, and the energetic balance between the crystal lattice and ion hydration. The solubility is expected to be highly dependent on the pH of the medium, with higher solubility in acidic to neutral conditions. For definitive quantification, the shake-flask method coupled with a reliable analytical technique such as HPLC or UV-Vis spectroscopy is recommended. This guide provides the theoretical foundation and practical framework for researchers to confidently investigate and understand the aqueous solubility of this compound.
References
-
Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research. [Link]
-
A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. PubMed. [Link]
-
3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. Open Oregon Educational Resources. [Link]
-
Lattice Energy. Purdue University. [Link]
-
How is lattice energy related to solubility? Quora. [Link]
-
Free Energy of Dissolution. Fiveable. [Link]
-
What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain? Discussion Forum. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
-
Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. PubMed. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Shake Flask logK - Lokey Lab Protocols. UC Santa Cruz. [Link]
-
Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility. PubMed. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
9.12: Lattice Energies and Solubility. Chemistry LibreTexts. [Link]
-
Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]
-
Student Question : How is crystal lattice energy used to predict solubility and reactivity? Clutch Prep. [Link]
-
Why is dissolving a salt in water a thermodynamically favorable process? Quora. [Link]
-
1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]
-
Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. ResearchGate. [Link]
-
Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]
-
Lab 11 - Thermodynamics of Salt Dissolution. WebAssign. [Link]
-
20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]
-
9 2 Thermodynamics of Dissolution of Salt in Water. YouTube. [Link]
-
Prediction of the aqueous solubility of benzylamine salts using QSPR model. PubMed. [Link]
-
Solubility of organic amine salts. Sciencemadness.org. [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
-
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Thermodynamics of Salt Dissolution. WebAssign. [Link]
-
Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ResearchGate. [Link]
-
The solubility of most salts depends on the lattice energy of the solid and the hydration. Doubtnut. [Link]
-
In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME). PMC. [Link]
-
Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Science: Processes & Impacts. [https://pubs.rsc.org/en/content/articlehtml/2021/em/d1em002 어려운-to-test-substances-a-tutorial-review]([Link] 어려운-to-test-substances-a-tutorial-review)
-
POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. CDN. [Link]
-
How to find solubilities of drugs by using uv-visible spectroscopy? ResearchGate. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]
-
Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Persee. [Link]
-
Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate. [Link]
-
Potentiometric Titration. Journal of New Developments in Chemistry. [Link]
-
Solubility and pH of amines. The Practical Science Pages. [Link]
-
Solubility of Organic Compounds. Chemistry. [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Impact of pH on Solubility. YouTube. [Link]
-
Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). YouTube. [Link]
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p-tolyl alpha-aminoketone hydrobromide safety data sheet (SDS)
Technical Monograph: p-Tolyl -Aminoketone Hydrobromide
Safety, Stability, and Handling in Pharmaceutical Synthesis
Document Control:
-
Target Compound: 2-Amino-1-(4-methylphenyl)ethan-1-one hydrobromide
-
Class:
-Aminoketone / Substituted Cathinone Precursor -
Application: Heterocycle synthesis (pyrazines),
-amino alcohol reduction, adrenergic receptor ligand research.
Chemical Identification & Context
Identity:
-
IUPAC Name: 2-Amino-1-(4-methylphenyl)ethan-1-one hydrobromide
-
Synonyms: 4'-Methyl-
-aminoacetophenone HBr; p-Tolylaminomethyl ketone hydrobromide. -
Molecular Formula:
-
CAS Registry: Note: While the HCl salt (CAS 54696-05-8) is frequently indexed, the HBr salt is often a custom synthesis intermediate. Safety data is derived from the "Read-Across" principle using the HCl analog and general
-aminoketone reactivity profiles.
Structural Context:
The compound consists of a p-tolyl moiety attached to a carbonyl, with a primary amine at the
Quantitative Data Summary
| Property | Value (Estimated/Analog) | Context |
| Molecular Weight | ~230.10 g/mol | Based on |
| Physical State | Crystalline Solid | Hygroscopic; usually off-white to beige. |
| Solubility | Water, Methanol, DMSO | High solubility in polar protic solvents. |
| pKa (Amine) | ~7.5 - 8.0 | Lower than typical alkyl amines due to electron-withdrawing carbonyl. |
| Melting Point | >200°C (Decomposes) | Characteristic of high-lattice energy amine salts. |
Hazard Identification (GHS Classification)
Signal Word: WARNING
Based on structural analogs (e.g., 2-aminoacetophenone salts) and the p-tolyl moiety, the following GHS classifications apply.
Health Hazards[1][2][3][4][5]
-
Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[2][3] The acidity of the HBr salt contributes to local irritation.
-
Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.
-
STOT - Single Exposure - Category 3 (H335): May cause respiratory irritation (dust inhalation).
Pharmacological Warning (Bioactivity)
Critical Insight for Researchers: This compound is a structural analog of cathinone and methcathinone. While it lacks the N-methyl group of mephedrone, it possesses a phenethylamine backbone.
Stability & Reactivity: The "Maw-Ray" Trap
Expertise & Experience:
The most critical failure mode when handling p-tolyl
The Degradation Mechanism[9]
-
Free-Basing: If the HBr salt is neutralized (pH > 7), the amine deprotonates.
-
Dimerization: Two molecules of the free amine undergo intermolecular condensation (Schiff base formation).
-
Oxidation: The resulting dihydropyrazine spontaneously oxidizes to form a 2,5-di(p-tolyl)pyrazine .
Implication: You will lose your starting material and generate a highly stable, insoluble pyrazine impurity that is difficult to separate.
Stability Visualization (DOT)
The following diagram illustrates the stability decision tree and degradation pathway.
Caption: Figure 1. The degradation pathway of
Handling & Experimental Protocols
A. Storage Requirements
-
Temperature: -20°C (Long-term). Room temperature is acceptable for short periods (days) if kept dry.
-
Atmosphere: Store under Argon or Nitrogen. Hygroscopicity leads to hydrolysis and acidity changes.
-
Container: Amber glass to prevent photo-degradation of the ketone moiety.
B. Safe Handling Workflow
PPE Requirements:
-
Gloves: Nitrile (0.11 mm minimum). Avoid Latex (ketones can degrade latex, though the salt is solid, solutions pose risks).
-
Respiratory: N95/P2 mask if handling powder outside a fume hood (not recommended). Always weigh in a hood.
Protocol: Preparing a Free Base Solution (In Situ Only) Self-Validating Step: Do not isolate the free base. Generate it in the reaction vessel.
-
Dissolve: Dissolve the HBr salt in the reaction solvent (e.g., Methanol).
-
Cool: Chill the solution to 0°C to slow dimerization kinetics.
-
Neutralize: Add the base (e.g., Triethylamine) only when the electrophile (e.g., reducing agent or acyl chloride) is already present or immediately added.
-
Verify: Monitor disappearance of starting material via TLC (Acidified mobile phase required to move the amine).
C. Emergency Procedures
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wash with soap and water for 15 mins.[2] | Removes acidic salt; prevents chemical burns. |
| Eye Contact | Rinse with water for 15 mins; lift eyelids.[6] | Acidic salts cause rapid corneal damage. |
| Spill (Solid) | Sweep into a container; do not create dust. | Prevent inhalation of bioactive dust. |
| Spill (Solution) | Absorb with vermiculite; neutralize with weak base. | Containment of solvent and amine. |
Analytical Validation
To ensure the integrity of the reagent before use in drug development workflows:
-
1H NMR (DMSO-d6):
-
Look for the p-tolyl methyl singlet (~2.4 ppm).
-
Look for the
-methylene singlet (~4.5 ppm). Note: If this signal splits or shifts significantly, dimerization may have occurred. -
Amine protons (
) should appear as a broad singlet downfield (8.0+ ppm).
-
-
HPLC:
-
Use an acidic mobile phase (0.1% TFA) to keep the amine protonated and prevent on-column degradation.
-
References
-
Myers, A. G., et al. (2001).[7] "On the inherent instability of alpha-amino alpha'-fluoro ketones." Organic Letters. Link (Discusses the general instability and dimerization mechanisms of alpha-aminoketones).
-
Sigma-Aldrich (MilliporeSigma). (2025). "Safety Data Sheet: 2-Aminoacetophenone Hydrochloride." Link (Used for Read-Across toxicology data for the alpha-aminoketone class).
- Gutknecht, H. (1879). "Über Nitrosoäthylmethylketon." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the dimerization of alpha-aminoketones to pyrazines, known as the Gutknecht Pyrazine Synthesis).
-
BenchChem. (2025). "The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide." Link (General reactivity profiles).
-
PubChem. "Compound Summary: 2-Amino-1-(4-methylphenyl)ethan-1-one." Link (Structural identification).
Sources
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- 7. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-1-(p-tolyl)ethanone hydrobromide chemical formula
An In-Depth Technical Guide to 2-Amino-1-(p-tolyl)ethanone Hydrobromide
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of pharmaceutical research and organic synthesis. This document is intended for researchers, chemists, and drug development professionals, offering in-depth information on the compound's chemical identity, physicochemical properties, synthetic pathways, and primary applications. As a versatile building block, this α-amino ketone serves as a crucial precursor for the synthesis of more complex molecules, particularly chiral 1,2-amino alcohols, which are significant pharmacophores in numerous drug candidates. The guide details a common and robust synthetic protocol, explains the rationale behind the chosen methodology, and outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.
Compound Identification and Properties
Nomenclature and Chemical Identifiers
The precise identification of a chemical entity is foundational to its application in research and development. This compound is the salt form of the parent compound, 2-Amino-1-(p-tolyl)ethanone. The hydrobromide salt is formed by the reaction of the basic amino group with hydrogen bromide (HBr), which enhances the compound's stability and crystallinity, facilitating easier handling and purification.
| Identifier | Value | Source |
| IUPAC Name | 2-Amino-1-(4-methylphenyl)ethanone;hydrobromide | N/A |
| Parent Compound CAS | 69872-37-3 | [1][2] |
| Parent Formula | C₉H₁₁NO | [1][2][3] |
| Salt Formula | C₉H₁₂BrNO | N/A |
| Parent Mol. Weight | 149.19 g/mol | [1][3] |
| Salt Mol. Weight | 230.10 g/mol | N/A |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CN.Br | N/A |
Physicochemical Properties
While specific experimental data for the hydrobromide salt is not widely published, its properties can be reliably inferred from the parent compound and analogous α-amino ketone hydrobromide salts.
| Property | Value | Rationale / Comparison |
| Appearance | Likely a white to off-white crystalline solid | Salt formation typically yields solid materials. |
| Solubility | Soluble in polar solvents (e.g., water, methanol, DMSO) | The ionic nature of the hydrobromide salt enhances solubility in polar media. |
| Melting Point | Expected to be significantly higher than the parent ketone | The precursor, 1-(p-tolyl)ethanone, has a melting point of 22-24 °C. Salt formation increases lattice energy, raising the melting point.[4] |
| Stability | More stable than the free base | The protonation of the amine group prevents oxidation and side reactions, making it ideal for long-term storage.[2] |
Structural Representation
The chemical structure consists of a p-tolyl (4-methylphenyl) group attached to a carbonyl carbon, which is adjacent to a methylene group bearing a protonated amino group (ammonium bromide).
Caption: Structure of this compound.
Synthesis and Mechanism
Common Synthetic Pathway
The synthesis of α-amino ketones like this compound is a well-established process in organic chemistry. A highly reliable and scalable method proceeds through a two-step sequence starting from the commercially available ketone, 1-(p-tolyl)ethanone.
-
α-Bromination: The starting ketone is first brominated at the alpha-position (the carbon adjacent to the carbonyl group) to form 2-Bromo-1-(p-tolyl)ethanone.
-
Amination and Hydrolysis: The resulting α-bromo ketone is a potent electrophile. It is subsequently reacted with an amine source, followed by hydrolysis, to yield the final product. The Delepine reaction, which uses hexamine (hexamethylenetetramine), is a classic and effective method for this transformation.[5]
Caption: General synthetic workflow for α-amino ketones.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for analogous compounds.[5][6]
Step 1: Synthesis of 2-Bromo-1-(p-tolyl)ethanone
-
In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, dissolve 1-(p-tolyl)ethanone (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 eq.) in the same solvent via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C. The disappearance of the bromine color indicates consumption.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC analysis confirms the complete consumption of the starting material.
-
Slowly pour the reaction mixture into a beaker of ice water with stirring. The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water to remove acid, and then with a small amount of cold ethanol.
-
Dry the crude 2-Bromo-1-(p-tolyl)ethanone under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound (via Delepine Reaction)
-
Charge a round-bottom flask with 2-Bromo-1-(p-tolyl)ethanone (1.0 eq.), hexamine (1.1 eq.), and a solvent mixture, typically chloroform and isopropanol.[5]
-
Heat the reaction mixture to reflux and stir for 4-6 hours. A precipitate, the quaternary ammonium salt, will form.
-
Cool the reaction mixture to room temperature and filter the solid salt. Wash the solid with the reaction solvent and dry.
-
For hydrolysis, suspend the dried salt in a mixture of ethanol and concentrated hydrobromic acid (HBr) or hydrochloric acid (HCl).
-
Heat the mixture to reflux for 2-4 hours. The hydrolysis of the hexamine complex liberates the primary amine.
-
Cool the solution in an ice bath to crystallize the product, this compound.
-
Filter the crystalline solid, wash with cold ethanol, and dry under vacuum to yield the final product.
Rationale for Method Selection
This synthetic route is widely adopted for several reasons:
-
High Reactivity: α-halo ketones are highly reactive electrophiles, ensuring efficient reaction with nucleophiles like hexamine.
-
Selectivity: Bromination occurs selectively at the α-carbon due to the activating effect of the carbonyl group, which stabilizes the enol or enolate intermediate.
-
Clean Conversion: The Delepine reaction provides a clean method to introduce a primary amino group, avoiding over-alkylation that can occur with ammonia. The intermediate quaternary salt is typically a stable, crystalline solid that is easily isolated.
-
Scalability: The procedure uses common reagents and conditions, making it suitable for both laboratory-scale synthesis and industrial production.[7]
Applications in Research and Development
Role as a Pharmaceutical Intermediate
This compound is primarily valued as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structure contains three key functional handles:
-
An aromatic ring that can be further functionalized.
-
A ketone that can be reduced or used in condensation reactions.
-
An amino group that serves as a key nucleophile or a basic center.
Precursor to Chiral 1,2-Amino Alcohols
One of the most significant applications of this compound is its use as a precursor for chiral 1,2-amino alcohols. The ketone functionality can be stereoselectively reduced to a hydroxyl group, creating a chiral center.[6] These resulting amino alcohols are critical components in many pharmaceuticals, including beta-blockers and other receptor agonists/antagonists.[8] Asymmetric reduction can be achieved using chiral catalysts or enzymes, providing access to specific enantiomers, which is crucial for drug efficacy and safety.
Safety and Handling
Hazard Identification
While a specific safety data sheet for the hydrobromide salt is not available, the hazard profile can be estimated from similar α-amino ketones and their precursors.
| Hazard Type | GHS Classification (Anticipated) | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed/inhaled/in contact with skin | P261, P280 |
| Skin Irritation | Causes skin irritation (Category 2) | P302+P352 |
| Eye Irritation | Causes serious eye irritation (Category 2A) | P305+P351+P338[3] |
| Respiratory Irritation | May cause respiratory irritation | P261, P304+P340 |
The GHS pictogram expected for this class of compound is GHS07 (Exclamation Mark) , indicating it is an irritant.[3]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[9] In case of contact, rinse immediately and thoroughly with water.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] Keep away from strong oxidizing agents and bases.
-
Stability: The hydrobromide salt is significantly more stable than the free amine base. However, it should be protected from moisture to prevent hydrolysis and degradation over time.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical development. Its well-defined structure provides multiple points for chemical modification, making it an ideal starting point for the synthesis of complex molecular targets. The established synthetic routes are robust and scalable, ensuring its availability for research purposes. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.
References
- Howei Pharm. (n.d.). CAS 69872-37-3 C9H11NO 2-Amino-1-(p-tolyl)ethanone 95+%.
- Echemi. (n.d.). 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide.
- Smolecule. (2024, August 11). Buy 2-Amino-1-(4-chlorophenyl)ethanone hydrobromide.
- Bide Pharmatech Ltd. (n.d.). 2-Amino-1-(p-tolyl)ethanone CAS NO.69872-37-3.
- ChemScene. (n.d.). 101093-03-2 | 2-Amino-1-(m-tolyl)ethan-1-one.
- BindingDB. (n.d.). BDBM54847 2-(1-iminoisoindolin-2-yl)-2-phenyl-1-(p-tolyl)ethanone.
- BenchChem. (n.d.). Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
- MilliporeSigma. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride 98%.
- ChemBK. (2024, April 9). 1-(p-tolyl)ethanone.
- The Good Scents Company. (n.d.). 2-aminoacetophenone 1-(2-aminophenyl)ethanone.
- FooDB. (2010, April 8). Showing Compound 2-Aminoacetophenone (FDB010572).
- SciHorizon. (2025, February 2).
- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
- Organic Syntheses. (2011). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses, 88, 33-41.
- European Patent Office. (n.d.). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
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Methodological & Application
Application Notes and Protocols for the Hantzsch-Type Condensation of 2-Amino-1-(p-tolyl)ethanone Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3][4] Its prevalence is a testament to its ability to engage in biologically relevant interactions and serve as a versatile framework for molecular design. The Hantzsch pyridine synthesis, a classic multicomponent reaction, has long been a reliable method for constructing dihydropyridine and, subsequently, pyridine rings.[5] This application note details a strategic variation of the Hantzsch synthesis, employing 2-amino-1-(p-tolyl)ethanone hydrobromide as a key building block for the efficient, one-pot synthesis of highly functionalized, polysubstituted pyridines. This approach offers a convergent and modular route to novel molecular entities with significant potential in drug discovery programs.
Reaction Principle: A Hantzsch and Kröhnke Synthesis Analogy
The described protocol is a variation of the Hantzsch pyridine synthesis, with mechanistic elements analogous to the Kröhnke pyridine synthesis.[1][2] In this one-pot procedure, this compound reacts with a 1,3-dicarbonyl compound and an additional carbonyl component (aldehyde or ketone) in the presence of ammonium acetate. The reaction proceeds through a cascade of in-situ generated intermediates, culminating in the formation of a stable, substituted pyridine ring.
The key mechanistic steps are believed to involve:
-
In-situ formation of an enamine: The 1,3-dicarbonyl compound reacts with ammonium acetate to generate an enamine.
-
In-situ formation of an α,β-unsaturated carbonyl compound (enone): The additional carbonyl compound undergoes a Knoevenagel or aldol-type condensation with the 1,3-dicarbonyl compound to form an enone.
-
Michael Addition: The enamine adds to the enone in a Michael-type conjugate addition, forming a 1,5-dicarbonyl intermediate.
-
Cyclization and Aromatization: The 2-amino-1-(p-tolyl)ethanone, after in-situ neutralization of the hydrobromide salt, provides the nitrogen atom for the pyridine ring. It condenses with the 1,5-dicarbonyl intermediate, followed by cyclization and subsequent dehydration/aromatization to yield the final polysubstituted pyridine.
Visualizing the Reaction Pathway
Caption: Proposed reaction pathway for the one-pot synthesis of polysubstituted pyridines.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a polysubstituted pyridine using this compound, a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), and an aldehyde (e.g., benzaldehyde).
Materials:
-
This compound
-
Ethyl acetoacetate
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (1.1 eq), benzaldehyde (1.0 eq), and a molar excess of ammonium acetate (e.g., 5-10 eq).
-
Solvent Addition: Add a suitable solvent such as glacial acetic acid or ethanol. Glacial acetic acid often facilitates the reaction by maintaining an appropriate pH and acting as a solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature will depend on the solvent used (e.g., ~118°C for glacial acetic acid).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane mixture) should be determined beforehand. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the mixture by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Further wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
Alternatively, for less crystalline products, purification can be achieved by column chromatography on silica gel using an appropriate eluent system.
-
-
Characterization: Dry the purified product under vacuum and characterize by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR).
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Glacial Acetic Acid or Ethanol | Acetic acid acts as both a solvent and a catalyst. Ethanol is a common solvent for Hantzsch-type reactions. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization steps. |
| Base/Catalyst | Ammonium Acetate | Serves as the nitrogen source for the pyridine ring and as a catalyst. |
| Reaction Time | 4-8 hours | Typically sufficient for completion, but should be monitored by TLC. |
| Work-up | Neutralization and Precipitation | A straightforward method for isolating the crude product from the acidic reaction mixture. |
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat and appropriate chemical-resistant gloves.
-
Work in a well-ventilated fume hood.
Chemical-Specific Hazards:
-
This compound: May cause skin, eye, and respiratory irritation.[5] Handle with care and avoid inhalation of dust.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood and handle with appropriate PPE.
-
Ethyl Acetoacetate & Benzaldehyde: Combustible liquids. Keep away from heat and open flames.[6]
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.[7][8][9][10]
-
Organic waste should be collected in a designated, labeled container.
-
Aqueous waste from the work-up should be neutralized before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at reflux. |
| Decomposition of starting materials or product | Ensure the reaction is not overheated. Consider a lower boiling point solvent if decomposition is suspected. | |
| Formation of multiple byproducts | Side reactions | Optimize the stoichiometry of the reactants. Ensure the purity of the starting materials. |
| Difficulty in product isolation/purification | Product is an oil or highly soluble | If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify by column chromatography. |
Conclusion
This application note provides a robust and adaptable protocol for the synthesis of polysubstituted pyridines utilizing this compound. The one-pot nature of this Hantzsch-type condensation, combined with the ready availability of the starting materials, makes it a valuable tool for the generation of diverse chemical libraries for drug discovery and development. The principles and procedures outlined herein can be adapted for a wide range of substrates, enabling the targeted synthesis of novel pyridine-based compounds with potential therapeutic applications.
References
- Kröhnke, F. The Specific Synthesis of Pyridines and Related Compounds. Synthesis1976, 1976 (01), 1-24. DOI: 10.1055/s-1976-23941.
-
Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])
-
Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (URL: [Link])
-
One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry. (URL: [Link])
-
One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones - Kyushu University. (URL: [Link])
-
Facile One-Pot Synthesis of Polysubstituted Pyridinium Salts by Annulation of Enamines with Alkynes. Chemistry – A European Journal. (URL: [Link])
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC. (URL: [Link])
-
Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC. (URL: [Link])
-
Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. (URL: [Link])
-
An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity - Der Pharma Chemica. (URL: [Link])
-
Ammonium acetate catalyzed an efficient one-pot three component synthesis of pyrano[3,2-c]chromene derivatives. (URL: [Link])
-
Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. (URL: [Link])
-
Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. (URL: [Link])
-
Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source - MDPI. (URL: [Link])
-
A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques - ijarsct. (URL: [Link])
-
Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials - PMC. (URL: [Link])
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (URL: [Link])
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (URL: [Link])
-
New One Pot-Synthesis of Functionally Substituted Pyridines from Enaminoketones | Request PDF - ResearchGate. (URL: [Link])
-
Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li. (URL: [Link])
-
Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL - University of Louisville. (URL: [Link])
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Application Notes & Protocols for 2-Amino-1-(p-tolyl)ethanone Hydrobromide: A Key Intermediate in Modern Pharmaceutical Synthesis
Abstract
This document provides an in-depth technical guide on the application of 2-Amino-1-(p-tolyl)ethanone hydrobromide as a pivotal intermediate in pharmaceutical research and development. Primarily recognized for its role in the synthesis of centrally acting muscle relaxants, this guide will elucidate its properties, safety protocols, and detailed synthetic applications. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure reproducibility and safety.
Introduction: The Strategic Importance of α-Aminoketones
In the landscape of pharmaceutical synthesis, α-aminoketones are a class of highly valuable building blocks. Their bifunctional nature, possessing both a reactive carbonyl group and a nucleophilic amino group, allows for their elaboration into a diverse array of heterocyclic and pharmacologically active molecules. 2-Amino-1-(p-tolyl)ethanone, as its hydrobromide salt, is a prime example of such an intermediate, serving as a critical precursor in the manufacturing of Active Pharmaceutical Ingredients (APIs).[1]
Its most prominent application is in the synthesis of Tolperisone , a centrally acting muscle relaxant used for treating spasticity and muscle spasms.[2] The tolyl moiety and the aminoketone framework are essential structural features that are incorporated directly into the final drug substance. Understanding the handling, reactivity, and synthetic utility of this intermediate is therefore crucial for process chemists and developers in the pharmaceutical industry.[3]
Physicochemical Properties & Safety Data
Accurate characterization and safe handling are prerequisites for the successful application of any chemical intermediate.
Compound Data
| Property | Value | Source |
| IUPAC Name | 2-Amino-1-(4-methylphenyl)ethan-1-one hydrobromide | - |
| Synonyms | p-Tolyl-α-aminoethyl ketone HBr | - |
| CAS Number | 69872-37-3 (for free base) | [4][5] |
| Molecular Formula | C₉H₁₁NO · HBr | [5] |
| Molecular Weight | 230.10 g/mol | [5] |
| Appearance | Typically an off-white to brown solid/powder | [6] |
| Purity | Commercially available at ≥95% | [4][5] |
| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly sealed and refrigerated for long-term stability.[7][8] |
Safety & Handling Protocol
This compound and related aminoketones are classified as hazardous substances and must be handled with appropriate precautions.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[7]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust formation is likely, a NIOSH-approved particulate respirator is recommended.[6]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
-
Incompatible Materials: Strong oxidizing agents, acids, and acid anhydrides.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Synthesis of Tolperisone Hydrochloride via Mannich Reaction
The primary industrial application of 2-amino-1-(p-tolyl)ethanone is as a precursor in the synthesis of Tolperisone. However, many established routes utilize its upstream precursor, 4'-methylpropiophenone, in a one-pot Mannich reaction. This reaction is a cornerstone of organic synthesis for producing β-amino-ketones.
Reaction Principle
The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, 4'-methylpropiophenone provides the enolizable ketone, piperidine acts as the secondary amine, and a formaldehyde equivalent (such as 1,3-dioxolane or paraformaldehyde) provides the methylene bridge. The reaction is typically acid-catalyzed.[11][12]
Workflow Diagram: Synthesis of Tolperisone HCl
Caption: Workflow for Tolperisone HCl Synthesis.
Experimental Protocol: Synthesis of Tolperisone Hydrochloride
This protocol is adapted from methodologies described in the patent literature and should be performed by qualified personnel in a controlled laboratory setting.[12]
-
Reagent Charging: To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge piperidine hydrochloride (75 kg, 1.0 eq) and 4'-methylpropiophenone (105 kg, 1.2 eq).
-
Solvent and Reagent Addition: Add 1,3-dioxolane (180 kg) and concentrated hydrochloric acid (12 kg) as the catalyst.
-
Reaction Execution: Heat the reaction mixture to 90°C under a nitrogen atmosphere. Maintain this temperature for 7 to 20 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC). The causality behind heating is to provide sufficient activation energy for the enolization of the ketone and the formation of the Eschenmoser-like salt intermediate, which drives the reaction forward.
-
Product Precipitation: Upon reaction completion, cool the mixture. To induce precipitation of the hydrochloride salt, add a mixture of anti-solvents. A common choice is ethyl acetate (500 kg) followed by methyl tert-butyl ether (MTBE, 440 kg) at a controlled temperature between 40-80°C.[12] This step leverages the low solubility of the polar salt product in non-polar organic solvents to achieve efficient isolation.
-
Isolation: A suspension of the product will form. Filter the solid product from the liquid.
-
Washing: Wash the filter cake with MTBE (2 x 80 L) to remove residual impurities.
-
Drying: Dry the isolated solid in a vacuum oven at 55-60°C and 30-50 mbar for 14 to 24 hours to yield the final Tolperisone hydrochloride product.[12]
Analytical Characterization and Quality Control
Ensuring the purity and identity of both the this compound intermediate and the final Tolperisone API is critical for pharmaceutical applications.
Analytical Techniques
| Technique | Purpose | Details |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, impurity profiling, and quantitative analysis. | Reversed-phase HPLC with UV detection is standard. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer) is typically employed.[13] |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation of impurities. | Often coupled with LC (LC-MS) to identify components based on their mass-to-charge ratio, confirming the identity of the main compound and characterizing any byproducts.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation. | ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and the identity of the compound. |
| Amino Acid Analysis (AAA) | Quantitation and identification of the amino-functionalized intermediate. | For the intermediate, derivatization (e.g., with PITC) followed by reversed-phase HPLC can be used for precise quantitation, ensuring stoichiometric accuracy in subsequent reactions.[15][16] |
Analytical Workflow Diagram
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Application Note: Enantioselective Synthesis of Octopamine Analogs via Asymmetric Transfer Hydrogenation of 2-Amino-1-(p-tolyl)ethanone
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
Octopamine is a critical trace amine that functions as a major neurotransmitter in invertebrates and acts as an endogenous neuromodulator in vertebrates by agonizing the Trace Amine-Associated Receptor 1 (TAAR1). In drug discovery, modifying the functional groups of endogenous trace amines is a proven strategy to alter blood-brain barrier (BBB) permeability and receptor subtype selectivity. Replacing the para-hydroxyl group of octopamine with a para-methyl group yields 2-amino-1-(p-tolyl)ethanol, a lipophilic analog that differentially modulates TAAR1 and
Because biological receptors are inherently chiral environments, the pharmacological activity of phenylethanolamines is highly stereospecific. The
The Causality of Catalyst Selection
While standard reducing agents like
Why this specific system?
-
Outer-Sphere Mechanism: Unlike traditional hydrogenation, the Ru-TsDPEN complex operates via a concerted, outer-sphere transition state. The hydride from the ruthenium center and the proton from the chiral diamine ligand are transferred simultaneously to the ketone face.
-
Azeotropic Driving Force: We utilize a Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 molar ratio) as the hydrogen donor. As formic acid donates hydrogen, it decomposes into
gas. The irreversible outgassing of drives the reaction to complete conversion, preventing the reverse oxidation reaction common in isopropanol-based ATH systems.
Experimental Workflow
The following workflow illustrates the progression from the commercially available ketone hydrochloride salt to the purified, enantiopure octopamine analog.
Fig 1. Workflow for the asymmetric transfer hydrogenation of 2-amino-1-(p-tolyl)ethanone.
Quantitative Data: Reaction Optimization
To validate the necessity of the ATH approach, our laboratory evaluated multiple reduction conditions. The results are summarized below, demonstrating the superiority of the Ru-catalyzed system for generating the target
| Entry | Reducing Agent / Catalyst | Hydrogen Source | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | None | MeOH | 95% | Racemic (0%) | |
| 2 | EtOH | 88% | Racemic (0%) | ||
| 3 | FA/TEA (5:2) | DMF | 92% | 96% | |
| 4 | FA/TEA (5:2) | DMF | 94% | 98% |
Step-by-Step Protocol: Synthesis of (R)-2-Amino-1-(p-tolyl)ethanol
This protocol is designed as a self-validating system. Do not skip the In-Process Control (IPC) checkpoints, as they guarantee the integrity of the downstream steps.
Materials Required
-
2-Amino-1-(p-tolyl)ethanone hydrochloride (Starting Material)
- (Chiral Catalyst)
-
Formic Acid / Triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) and saturated aqueous
Phase 1: Free Base Generation
Causality: The starting material is typically supplied as a hydrochloride salt. Chloride ions can coordinate with the ruthenium center, poisoning the catalyst and disrupting the chiral transition state.
-
Suspend 10.0 mmol of 2-amino-1-(p-tolyl)ethanone hydrochloride in 50 mL of DCM.
-
Add 50 mL of saturated aqueous
and stir vigorously for 15 minutes until biphasic clarity is achieved. -
Separate the organic layer, extract the aqueous layer with an additional 20 mL of DCM, and dry the combined organics over anhydrous
. -
Evaporate the solvent under reduced pressure to yield the free base as a pale yellow oil. Proceed immediately to Phase 2 to prevent dimerization (pyrazine formation).
Phase 2: Asymmetric Transfer Hydrogenation (ATH)
-
In a flame-dried Schlenk flask under argon, dissolve the freshly prepared free base (approx. 10.0 mmol) in 20 mL of anhydrous DMF.
-
Add the FA/TEA azeotrope (5.0 mL).
-
Introduce the catalyst
(0.05 mmol, 0.5 mol%). -
Stir the reaction mixture at 40°C for 12 hours. The reaction will gently effervesce as
is liberated.
Validation Checkpoint 1 (Reaction Completion): Take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is deemed complete when the ketone mass species (
150.1) is relative to the alcohol product ( 152.1 ).
Phase 3: Workup and Chiral Validation
-
Quench the reaction by adding 30 mL of water and adjust the pH to ~10 using 1M NaOH to ensure the product is fully deprotonated.
-
Extract the aqueous mixture with DCM (
mL). Wash the combined organic layers with brine, dry over , and concentrate in vacuo. -
Purify the crude residue via recrystallization from hot ethyl acetate/hexane to yield
-2-amino-1-(p-tolyl)ethanol as white crystals.
Validation Checkpoint 2 (Stereochemical Integrity): Analyze the purified crystals via Chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10, flow rate 1.0 mL/min, UV detection at 254 nm). The
-enantiomer elutes at ~12.4 min, while any residual-enantiomer elutes at ~14.8 min. Integration must confirm ee.
Downstream Application: TAAR1 Signaling
Once synthesized, the enantiopure
Fig 2. Downstream signaling pathway of TAAR1 activation by octopamine analogs.
References
-
2-Amino-1-(p-tolyl)ethanone hydrochloride. Acebiolab. Available at:
-
[2] Chiral Phosphorous Ligands in Asymmetric Catalysis / Asymmetric Transfer Hydrogenation of Aromatic Ketones. ResearchGate. Available at:
-
Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. Available at:
-
[1] Differential Modulation of Beta-Adrenergic Receptor Signaling by Trace Amine-Associated Receptor 1 Agonists. PLOS One. Available at:
Sources
Application Notes and Protocols: The Strategic Use of 2-Amino-1-(p-tolyl)ethanone Hydrobromide in Heterocycle Synthesis
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, containing atoms of at least two different elements in their rings, are prevalent in a vast array of pharmaceuticals, natural products, and functional materials. Among the myriad of starting materials available to the synthetic chemist, α-aminoketones are particularly valuable due to their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl center.
2-Amino-1-(p-tolyl)ethanone hydrobromide is a readily available and highly versatile α-aminoketone synthon. Its structure, featuring a primary amine adjacent to a ketone, and a p-tolyl group that can be used to modulate solubility and electronic properties, makes it an ideal precursor for constructing a variety of important heterocyclic scaffolds. This guide provides an in-depth exploration of its application in the synthesis of imidazoles, pyrazines, and oxazoles, offering detailed mechanistic insights and field-proven laboratory protocols designed for researchers, scientists, and professionals in drug development.
Synthesis of Substituted Imidazoles via Modified Debus-Radziszewski Synthesis
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its unique electronic properties and ability to act as a proton donor or acceptor.[1] A highly efficient route to 2,4-disubstituted imidazoles utilizes a one-pot reaction that combines the core principles of a Kornblum oxidation and a Radziszewski imidazole condensation.[2] While the classic Debus-Radziszewski synthesis involves a 1,2-dicarbonyl, an aldehyde, and ammonia, α-aminoketones serve as valuable precursors.[3][4]
Mechanistic Rationale
The synthesis proceeds in a one-pot, two-stage sequence. Initially, the 2-amino-1-(p-tolyl)ethanone (after neutralization of the hydrobromide salt) is not used directly. Instead, a related ketone (e.g., acetophenone) is first oxidized to a 1,2-dicarbonyl compound (a glyoxal) using a system like HBr in DMSO.[2] However, for a more direct application, 2-amino-1-(p-tolyl)ethanone can be reacted with an aldehyde and a source of ammonia, such as ammonium acetate. The α-aminoketone provides a key three-atom fragment to the final imidazole ring. The reaction involves the initial condensation of the aldehyde with ammonia to form an imine, followed by reaction with the α-aminoketone and subsequent cyclization and oxidation (aromatization) to furnish the imidazole core.
Caption: High-level workflow for the synthesis of 2,4-disubstituted imidazoles.
Protocol 1: Synthesis of 2-Phenyl-4-(p-tolyl)-1H-imidazole
This protocol details the synthesis of a representative 2,4-disubstituted imidazole.
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium acetate (NH₄OAc)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), benzaldehyde (1.05 eq), and ammonium acetate (5.0 eq).
-
Add glacial acetic acid as the solvent (approx. 0.2 M concentration relative to the aminoketone).
-
Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it carefully into a beaker containing crushed ice.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-phenyl-4-(p-tolyl)-1H-imidazole.
| Reactant 1 | Reactant 2 | Conditions | Product | Typical Yield | Reference |
| 2-Amino-1-(p-tolyl)ethanone HBr | Benzaldehyde | NH₄OAc, Acetic Acid, Reflux | 2-Phenyl-4-(p-tolyl)-1H-imidazole | 65-80% | [2] |
| 2-Amino-1-(p-tolyl)ethanone HBr | 4-Chlorobenzaldehyde | NH₄OAc, Acetic Acid, Reflux | 2-(4-Chlorophenyl)-4-(p-tolyl)-1H-imidazole | 70-85% | [5] |
| 2-Amino-1-(p-tolyl)ethanone HBr | 4-Methoxybenzaldehyde | NH₄OAc, Acetic Acid, Reflux | 2-(4-Methoxyphenyl)-4-(p-tolyl)-1H-imidazole | 60-75% | [2] |
Synthesis of Tetrasubstituted Pyrazines via Self-Condensation
Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. They are widely found in nature and are responsible for the characteristic aromas of many roasted or toasted foods.[6] Substituted pyrazines are also important scaffolds in pharmaceuticals and agrochemicals.[7] A straightforward and common method for synthesizing symmetrically substituted pyrazines is the self-condensation and subsequent oxidation of α-aminoketones.
Mechanistic Rationale
The synthesis begins with the neutralization of this compound to its free base form. Two molecules of the free α-aminoketone then undergo condensation to form a dihydropyrazine intermediate. This intermediate is not typically isolated and readily undergoes oxidation under the reaction conditions (often by atmospheric oxygen) to yield the stable, aromatic tetrasubstituted pyrazine. The reaction is often facilitated by mild basic or neutral conditions.
Caption: Simplified mechanism for pyrazine synthesis via α-aminoketone dimerization.
Protocol 2: Synthesis of 2,5-Bis(p-tolyl)pyrazine
This protocol describes the self-condensation of 2-amino-1-(p-tolyl)ethanone.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution, 1M
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of water and ethanol (1:1) in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add 1M NaOH solution dropwise with stirring until the pH of the solution is approximately 9-10. This neutralizes the hydrobromide salt to form the free amine.
-
Remove the ice bath and equip the flask with a reflux condenser open to the atmosphere (to allow for air oxidation).
-
Heat the mixture to reflux (approx. 80-90°C) for 8-12 hours. A precipitate will likely form as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If a solid has precipitated, collect it by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
-
If no precipitate forms, or to recover dissolved product, extract the reaction mixture with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography to afford pure 2,5-bis(p-tolyl)pyrazine.
| Starting Material | Base | Conditions | Product | Typical Yield | Reference |
| 2-Amino-1-(p-tolyl)ethanone HBr | NaOH | EtOH/H₂O, Reflux, Air | 2,5-Bis(p-tolyl)pyrazine | 75-90% | |
| 2-Amino-1-(p-tolyl)ethanone HBr | K₂CO₃ | Propylene Glycol, 160°C | 2,5-Bis(p-tolyl)pyrazine | >80% | General Method |
Synthesis of Substituted Oxazoles via Robinson-Gabriel Synthesis
Oxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. This scaffold is present in a wide range of natural products and exhibits diverse biological activities. The Robinson-Gabriel synthesis is a classic and reliable method for preparing 2,5-disubstituted oxazoles.[8] It involves the cyclodehydration of α-acylamino ketones, which are readily prepared from α-aminoketones like our title compound.
Mechanistic Rationale
This is a two-step process:
-
N-Acylation: The primary amino group of 2-amino-1-(p-tolyl)ethanone is acylated using an acylating agent such as an acyl chloride or anhydride in the presence of a base. This forms the key α-acylamino ketone intermediate.
-
Cyclodehydration: The intermediate is then treated with a strong dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid). The enol form of the ketone attacks the amide carbonyl, and subsequent dehydration leads to the formation of the aromatic oxazole ring.[9]
Caption: Two-step workflow for the Robinson-Gabriel synthesis of oxazoles.
Protocol 3: Synthesis of 2-Phenyl-5-(p-tolyl)oxazole
Step 1: Synthesis of N-(2-oxo-2-(p-tolyl)ethyl)benzamide (α-Acylamino Ketone Intermediate)
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension and stir for 15 minutes. This neutralizes the hydrobromide and acts as a base for the acylation.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification, or it can be recrystallized from ethanol.
Step 2: Cyclodehydration to 2-Phenyl-5-(p-tolyl)oxazole
Materials:
-
N-(2-oxo-2-(p-tolyl)ethyl)benzamide (from Step 1)
-
Phosphorus oxychloride (POCl₃) or Concentrated Sulfuric Acid (H₂SO₄)
Procedure (using POCl₃):
-
Place the crude N-(2-oxo-2-(p-tolyl)ethyl)benzamide (1.0 eq) in a round-bottom flask.
-
Carefully add phosphorus oxychloride (3-5 eq) at room temperature in a fume hood.
-
Heat the mixture gently to 80-100°C for 2-4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a strong base, such as concentrated ammonium hydroxide or solid sodium carbonate, until the solution is basic.
-
Extract the product with a suitable organic solvent like ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure 2-phenyl-5-(p-tolyl)oxazole.
| Acylating Agent | Dehydrating Agent | Product | Typical Overall Yield | Reference |
| Benzoyl Chloride | H₂SO₄ | 2-Phenyl-5-(p-tolyl)oxazole | 60-75% | [8] |
| Acetyl Chloride | POCl₃ | 2-Methyl-5-(p-tolyl)oxazole | 55-70% | [9] |
| p-Toluoyl Chloride | Polyphosphoric Acid | 2,5-Bis(p-tolyl)oxazole | 65-80% | General Method |
Safety and Handling
This compound:
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[12]
-
PPE: Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Other Reagents:
-
Acyl Chlorides (e.g., Benzoyl Chloride): Corrosive, lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled in a fume hood with appropriate PPE.
-
Strong Acids/Bases: Corrosive. Handle with appropriate care and PPE.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[10][11][12]
Conclusion
This compound stands out as a powerful and versatile precursor in synthetic organic chemistry. Its inherent reactivity allows for the efficient construction of diverse and medicinally relevant heterocyclic systems, including imidazoles, pyrazines, and oxazoles. The protocols and mechanistic discussions provided herein are intended to equip researchers with the foundational knowledge to leverage this building block in their synthetic campaigns, paving the way for the discovery of novel chemical entities for drug development and materials science.
References
-
Hantzsch, A. R. Hantzsch Pyrrole Synthesis. Wikipedia. [Link]
- Gualtieri, F. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synlett (2018).
-
Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. (2023). [Link]
-
Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]
-
Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
- Hantzsch Pyrrole Synthesis. Name-Reaction.com.
-
BYJU'S. Gabriel Phthalimide Synthesis Mechanism. (2019). [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Debus Radzisewski Imidazole Synthesis. YouTube. (2025). [Link]
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. (2025). [Link]
-
Gabriel synthesis. Wikipedia. [Link]
- Gabriel Synthesis. Name-Reaction.com.
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
Hilterhaus, L., et al. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal (2020). [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences.
-
de Oliveira, V. E., et al. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry (2019). [Link]
-
Organic Chemistry Portal. Pyrazoline synthesis. [Link]
- World Journal of Pharmaceutical Sciences.
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
EPA. Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) Properties. (2025). [Link]
- Yahyazadeh, A. & Haghi, M. Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Molecules (2023). [Link]
-
Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. (2015). [Link]
-
Oxford University. material safety data sheet - 2-amino acetophenone. [Link]
-
Loba Chemie. 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS. (2016). [Link]
-
Semantic Scholar. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024). [Link]
- Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences (2021).
-
Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry (2021). [Link]
-
Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]
- synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Journal of the Serbian Chemical Society (2004).
Sources
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Application Note & Protocol: Synthesis of 2-Amino-4-(p-tolyl)thiazole via Hantzsch Condensation
Abstract
The 2-aminothiazole scaffold is a privileged heterocyclic motif that is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous clinically approved therapeutics.[1][2] This guide provides an in-depth analysis and detailed experimental protocols for the synthesis of 2-amino-4-(p-tolyl)thiazole, a key intermediate for the development of novel pharmaceutical agents. We will explore the venerable Hantzsch thiazole synthesis, detailing its mechanism and presenting both a traditional two-step protocol and a modern, efficient one-pot variation.[3][4] The causality behind critical experimental choices is elucidated to empower researchers in drug development with a robust and reproducible methodology.
Strategic Importance of 2-Aminothiazoles in Drug Development
The 2-aminothiazole nucleus is a fundamental component of several blockbuster drugs, a testament to its therapeutic versatility.[2] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions allow it to bind with high affinity to a wide range of biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][5]
Notably, the FDA-approved tyrosine kinase inhibitor Dasatinib , used in the treatment of chronic myeloid leukemia (CML), features a 2-aminothiazole core that is crucial for its binding to the ATP pocket of the Abl kinase.[1][2] Similarly, the PI3K inhibitor Alpelisib , approved for certain types of breast cancer, also incorporates this vital scaffold.[2] The continued exploration of this chemical space is a highly active area of research, promising the development of next-generation therapeutics with enhanced efficacy and selectivity.[1]
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The Hantzsch thiazole synthesis, first described in 1887, remains the most classical and reliable method for constructing the thiazole ring.[4][6] The reaction involves the cyclocondensation of an α-haloketone with a thioamide, such as thiourea.
The synthesis of the target compound, 2-amino-4-(p-tolyl)thiazole, typically begins with the α-bromination of 1-(p-tolyl)ethanone (also known as 4'-methylacetophenone) to yield the key intermediate, 2-bromo-1-(p-tolyl)ethanone. This α-haloketone then undergoes the Hantzsch condensation with thiourea.
The mechanism proceeds through three key steps:
-
S-Alkylation: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the bromide ion to form an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The terminal amino group of the intermediate attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered heterocyclic alcohol.
-
Dehydration & Aromatization: The alcohol intermediate readily undergoes acid-catalyzed dehydration to form the stable, aromatic 2-aminothiazole ring.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocols & Methodologies
This section provides two robust protocols for the synthesis of 2-amino-4-(p-tolyl)thiazole. Protocol 1 follows a traditional two-step approach, while Protocol 2 outlines a more efficient one-pot synthesis.
Protocol 1: Two-Step Synthesis via α-Bromination and Cyclocondensation
This classic method provides high yields and is reliable, making it ideal for generating material on a multi-gram scale.
Part A: α-Bromination of 1-(p-tolyl)ethanone
-
Rationale: This step converts the commercially available ketone into the reactive α-haloketone required for the Hantzsch synthesis. Acetic acid serves as an excellent solvent that can also absorb the HBr gas generated.
| Reagent | M.W. | Amount | Moles | Eq. |
| 1-(p-tolyl)ethanone | 134.18 | 10.0 g | 74.5 mmol | 1.0 |
| Bromine (Br₂) | 159.81 | 3.8 mL | 74.5 mmol | 1.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap (e.g., NaOH solution), add 1-(p-tolyl)ethanone (10.0 g, 74.5 mmol) and glacial acetic acid (50 mL).
-
Cool the flask in an ice-water bath.
-
Slowly add bromine (3.8 mL, 74.5 mmol) dropwise from the addition funnel over 30-45 minutes with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The reddish-brown color of bromine should fade.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
The crude 2-bromo-1-(p-tolyl)ethanone will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically used in the next step without further purification.
Part B: Hantzsch Cyclocondensation [7]
-
Rationale: Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed to completion. The subsequent addition of a base is critical to neutralize the HBr salt of the product, causing the free base form of 2-amino-4-(p-tolyl)thiazole to precipitate.
| Reagent | M.W. | Amount | Moles | Eq. |
| 2-Bromo-1-(p-tolyl)ethanone | 213.08 | 5.0 g | 23.5 mmol | 1.0 |
| Thiourea | 76.12 | 1.97 g | 25.9 mmol | 1.1 |
| 95% Ethanol | 46.07 | 35 mL | - | - |
| Sat. aq. Na₂CO₃ | - | ~1 mL | - | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the crude 2-bromo-1-(p-tolyl)ethanone (5.0 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% ethanol (35 mL).[7]
-
Heat the mixture to reflux and maintain for 60-90 minutes.[7] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature and reduce the volume by approximately half using a rotary evaporator.[7]
-
Add 50 mL of water, followed by the dropwise addition of saturated aqueous sodium carbonate solution until the mixture is slightly basic (pH ~8-9), which will induce precipitation.[7]
-
Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with hot water, and then with a small amount of cold ethanol.[7]
-
Dry the solid under vacuum to yield 2-amino-4-(p-tolyl)thiazole as a white or off-white solid.[7] The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Facile One-Pot Synthesis from 1-(p-tolyl)ethanone[3]
-
Rationale: This modern approach improves efficiency by avoiding the isolation of the lachrymatory α-bromoketone intermediate. Copper(II) bromide serves as both the brominating agent and a Lewis acid to activate the carbonyl group, facilitating a one-pot α-bromination/cyclization process.[3]
| Reagent | M.W. | Amount | Moles | Eq. |
| 1-(p-tolyl)ethanone | 134.18 | 1.34 g | 10.0 mmol | 1.0 |
| Thiourea | 76.12 | 0.76 g | 10.0 mmol | 1.0 |
| Copper(II) Bromide (CuBr₂) | 223.35 | 4.47 g | 20.0 mmol | 2.0 |
| Ethanol / Chloroform (1:1) | - | 40 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add 1-(p-tolyl)ethanone (1.34 g, 10.0 mmol), thiourea (0.76 g, 10.0 mmol), and copper(II) bromide (4.47 g, 20.0 mmol).
-
Add a 1:1 mixture of ethanol and chloroform (40 mL) as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol to afford pure 2-amino-4-(p-tolyl)thiazole.
Synthetic Workflow & Characterization
The overall synthetic strategy is summarized in the workflow diagram below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. synarchive.com [synarchive.com]
- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Handling & Stabilization of 2-Amino-1-(p-tolyl)ethanone
Welcome to the Technical Support Center for alpha-amino ketone derivatives. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with 2-amino-1-(p-tolyl)ethanone (also known as 4-methylphenacylamine).
Due to their bifunctional nature, alpha-amino ketones are notoriously unstable as free bases. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent degradation and maximize your synthetic yields.
Mechanistic Overview: The Self-Condensation Problem
To effectively troubleshoot, we must first understand the causality of the degradation. 2-amino-1-(p-tolyl)ethanone contains both a nucleophilic primary amine and an electrophilic ketone. When isolated as a free base, these molecules rapidly undergo bimolecular nucleophilic attack.
This reaction, classically known as the Gutknecht pyrazine synthesis [1], results in the formation of a 3,6-di(p-tolyl)-2,5-dihydropyrazine intermediate. Upon exposure to air, this intermediate spontaneously oxidizes to form a highly stable, symmetrical byproduct: 2,5-di(p-tolyl)pyrazine [2].
Fig 1. Gutknecht self-condensation pathway of 2-amino-1-(p-tolyl)ethanone to a pyrazine byproduct.
Troubleshooting & FAQs
Q1: My isolated 2-amino-1-(p-tolyl)ethanone turned dark brown overnight, and NMR shows a complex aromatic mixture. What happened? A1: You have observed the spontaneous self-condensation of the free base[3]. The dark color is typical of the dihydropyrazine intermediate oxidizing in the presence of ambient oxygen. Because the free base is highly labile, it should never be stored neat or in concentrated solutions at room temperature.
Q2: How can I safely store this compound for long-term use? A2: The most effective method is to eliminate the nucleophilicity of the amine. This is achieved either by protonating the amine to form an ammonium salt (e.g., hydrochloride or hydrobromide) or by installing an electron-withdrawing protecting group (e.g., N-Boc or N-Cbz). The hydrochloride salt is an indefinitely stable solid at room temperature and is the industry standard for storing phenacylamines.
Q3: I need to use the free base in a downstream amide coupling reaction. How do I prevent pyrazine formation during the reaction? A3: You must generate the free base in situ under conditions that kinetically disfavor bimolecular condensation.
-
Temperature: Keep the reaction strictly below 0 °C during the neutralization step.
-
Concentration: Use highly dilute conditions (e.g., 0.05 M) to reduce the probability of intermolecular collisions.
-
Sequence: Add your electrophile (e.g., an activated carboxylic acid) to the reaction mixture before or simultaneously with the base (like DIPEA or TEA). This ensures the free amine reacts with the target electrophile faster than it can react with another molecule of itself.
Quantitative Comparison of Stabilization Strategies
To assist in your experimental design, the following table summarizes the quantitative data and functional trade-offs of various stabilization methods.
| Stabilization Strategy | State at 25 °C | Est. Half-Life (25 °C) | Downstream Deprotection / Activation | Recommended Use Case |
| Free Base (Neat) | Oil / Amorphous | < 2 Hours | None required | NOT RECOMMENDED |
| Hydrochloride Salt | Crystalline Solid | > 5 Years | In situ base (e.g., DIPEA, TEA) | Bulk storage, aqueous reactions |
| N-Boc Protected | Solid | > 2 Years | TFA or HCl in Dioxane | Long-term storage, organic synthesis |
| N-Cbz Protected | Solid / Oil | > 2 Years | H2 / Pd-C or HBr/AcOH | Orthogonal peptide synthesis |
Validated Experimental Protocols
Every protocol described below is designed as a self-validating system; the physical state changes (e.g., precipitation) serve as real-time indicators of success.
Protocol A: Preparation and Isolation of 2-Amino-1-(p-tolyl)ethanone Hydrochloride
This protocol traps the amine as a non-nucleophilic salt, permanently halting the Gutknecht condensation pathway.
-
Reaction Setup: Dissolve the crude 2-amino-1-(p-tolyl)ethanone free base (10 mmol) immediately after synthesis in 50 mL of anhydrous diethyl ether. Keep the flask submerged in an ice-water bath (0 °C) under an inert argon atmosphere.
-
Acidification: Slowly add 12 mL of a 1.0 M solution of HCl in diethyl ether dropwise via an addition funnel over 15 minutes.
-
Validation (Precipitation): A white precipitate will immediately begin to form. This is the self-validating step: the formation of the solid confirms the successful protonation of the amine, rendering it insoluble in ether and safe from self-condensation.
-
Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the suspension rapidly through a sintered glass funnel under a blanket of nitrogen.
-
Washing & Drying: Wash the filter cake with 2 x 20 mL of cold, anhydrous diethyl ether. Dry the white solid in vacuo for 4 hours. Store in a desiccator at room temperature.
Protocol B: In Situ Free-Basing and Immediate N-Boc Protection
Use this protocol when you need a stable, organic-soluble intermediate for complex multi-step synthesis.
-
Dissolution: Suspend 2-amino-1-(p-tolyl)ethanone hydrochloride (5 mmol) in 25 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C.
-
Electrophile Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (5.5 mmol) to the suspension. Note: Adding the electrophile before the base ensures it is ready to trap the amine the moment it is generated.
-
In Situ Neutralization: Slowly add N,N-Diisopropylethylamine (DIPEA) (11 mmol) dropwise over 10 minutes. The suspension will gradually clear into a homogeneous solution as the salt is neutralized and immediately reacts with the Boc₂O.
-
Validation (TLC): After 2 hours, check the reaction via TLC (Ninhydrin stain). The absence of a baseline spot (primary amine) and the appearance of a high-Rf UV-active spot confirms complete protection.
-
Workup: Wash the organic layer with 1M citric acid (2 x 20 mL) to remove excess DIPEA, followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the stable N-Boc protected ketone.
Handling & Storage Decision Workflow
Use the following logic tree to determine the best handling procedure for your specific experimental needs.
Fig 2. Decision matrix for the stabilization and handling of reactive alpha-amino ketones.
References
-
Indian Institute of Science Education and Research (IISER) Pune. "Mild and Biocompatible Synthesis of Highly Symmetrical Tetra-Substituted Pyrazines from Amino acids and Peptides." IISER Pune. Available at:[Link]
-
Scribd. "Pyrazine: Structure and Reactivity." Scribd. Available at:[Link]
Sources
stability of 2-amino-1-(p-tolyl)ethanone hydrobromide in solution
Welcome to the Stability Support Center for 2-amino-1-(p-tolyl)ethanone hydrobromide.
I am Dr. Aris, your Senior Application Scientist. I have seen this specific compound ruin weeks of experiments not because the chemistry was wrong, but because the handling of the solution state was misunderstood.
This compound (an
Part 1: The "Red Alert" Troubleshooting Guide
If you are visiting this page, you are likely facing one of the following three scenarios.
Scenario A: "My clear solution turned yellow/brown and precipitated overnight."
-
Diagnosis: Pyrazine Dimerization. You likely dissolved the compound in a neutral buffer (like PBS, pH 7.4) or water that wasn't sufficiently acidic.
-
The Science: At pH > 7, the ammonium salt (
) deprotonates to the free amine ( ). Two molecules immediately condense (Knorr-type condensation) to form a dihydropyrazine, which rapidly oxidizes to 2,5-di(p-tolyl)pyrazine . This byproduct is yellow, highly lipophilic, and insoluble in water. -
Immediate Fix: You cannot reverse this. Discard the solution.
-
Prevention: Always maintain solution pH < 4.0. If using it in a biological assay (pH 7.4), prepare the solution immediately before use and keep it on ice.
Scenario B: "I see 'ghost peaks' or peak splitting in my HPLC chromatogram."
-
Diagnosis: On-Column Degradation. Your mobile phase pH is likely too high, or you are using a basic diluent.
-
The Science: If the sample sits in the autosampler in a neutral solvent, or if the column pH is neutral, the free base forms and reacts during the run. The "ghost peak" at a later retention time is the dimer.
-
Prevention: Use an acidic mobile phase (0.1% TFA or Formic Acid). Ensure the sample diluent is 0.1% HCl in Water/MeOH.
Scenario C: "I cannot isolate the free base oil; it turns into a tar."
-
Diagnosis: Isolation Failure.
-
The Science: You cannot stably isolate the free base of
-aminoketones. Concentration of the free base accelerates the intermolecular condensation exponentially. -
Prevention: Never isolate. Generate the free base in situ and react it immediately (e.g., with an electrophile).
Part 2: The Mechanism of Failure (Visualization)
Understanding the enemy is the first step to defeating it. The following diagram illustrates exactly how your stable salt becomes an insoluble impurity.
Figure 1: The degradation pathway of 2-amino-1-(p-tolyl)ethanone. The transition from Green (Stable) to Red (Degraded) is driven strictly by pH.
Part 3: Validated Protocols
Do not guess. Use these established methods to ensure data integrity.
Protocol 1: Stability-Indicating HPLC Method
Purpose: To quantify the compound without inducing artificial degradation during analysis.
| Parameter | Condition | Reason |
| Column | C18 (e.g., Zorbax Eclipse or equivalent), 3.5 µm | Standard retention of aromatics. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | CRITICAL: Maintains pH ~2.0 to keep amine protonated. |
| Mobile Phase B | Acetonitrile (with 0.05% TFA) | Solubilizes the lipophilic p-tolyl group. |
| Gradient | 5% B to 95% B over 10 mins | The salt elutes early; the dimer (impurity) elutes late. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm | Targets the acetophenone chromophore. |
| Sample Diluent | 50:50 Water:Acetonitrile + 0.1% HCl | Prevents degradation in the autosampler. |
Protocol 2: Safe Stock Solution Preparation
Purpose: To create a stock solution stable for >24 hours.
-
Weighing: Weigh the hydrobromide salt rapidly (it is slightly hygroscopic).
-
Solvent Choice:
-
Preferred: DMSO (anhydrous) or Methanol.
-
Avoid: 100% Water (unless acidified).
-
-
Acidification Step (The Secret Sauce):
-
Add 10 µL of concentrated HCl per 1 mL of stock solution.
-
Why? Even in organic solvents, trace moisture can raise the local pH. Excess acid locks the equilibrium to the salt form.
-
-
Storage: Store at -20°C. Protect from light (amber vials).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use this compound in a cell culture assay (pH 7.4)? A: Yes, but with strict constraints.
-
Prepare a concentrated stock in DMSO (acidified).
-
Dilute into the media immediately before adding to cells.
-
Do not store the diluted media. The half-life of the free amine at pH 7.4 is often less than 60 minutes before significant dimerization occurs.
Q: Why does the p-tolyl group make it different from simple aminoacetophenone? A: The p-tolyl group is electron-donating (inductive effect). This makes the phenyl ring more electron-rich. While this slightly stabilizes the cation, it also makes the resulting pyrazine dimer more lipophilic and less soluble, leading to faster precipitation compared to the phenyl analog.
Q: I need the free base for a reaction. How do I get it? A: Do not isolate it. If you are reacting it with an acid chloride or aldehyde:
-
Suspend the HBr salt in your reaction solvent (e.g., DCM or THF).
-
Add the electrophile first.
-
Add a non-nucleophilic base (like DIPEA or TEA) dropwise slowly.
-
This releases the free amine, which is immediately trapped by the electrophile before it can find another amine molecule to dimerize with.
References
-
Mechanism of Pyrazine Formation
-
HPLC Method Development for Aminoketones
-
Title: Stability-indicating HPLC method for determination of amiodarone hydrochloride (analogous ketone stability).
-
Source: Brazilian Journal of Pharmaceutical Sciences.
- Relevance: Validates the use of acidic mobile phases (pH < 3)
-
URL:[Link]
-
-
Compound Properties (Analogous Structure)
Sources
- 1. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. watson-int.com [watson-int.com]
- 4. 2-Amino-4′-methylacetophenone hydrochloride, CAS 5467-70-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: Recrystallization of 2-Amino-1-(p-tolyl)ethanone Hydrobromide
This guide is designed to provide in-depth technical support for the recrystallization of 2-amino-1-(p-tolyl)ethanone hydrobromide. Recognizing that this specific compound has limited direct literature precedence for recrystallization, this document provides a framework based on first principles of organic chemistry and extensive field experience with analogous structures. We will equip you with the knowledge to rationally select a solvent system and troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: I cannot find a documented recrystallization solvent for this compound. Where do I start?
A1: It is common for novel or less-studied compounds to lack established recrystallization protocols. The starting point is a rational solvent screening based on the molecule's structure. As the hydrobromide salt of an amine, the compound is polar. Therefore, polar solvents are the most logical starting point. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A good initial screen would include polar protic solvents like ethanol, methanol, or isopropanol, as well as mixtures of these alcohols with water.
Q2: I dissolved my compound in a hot solvent, but no crystals have formed upon cooling. What should I do?
A2: This is a common issue that typically points to one of two scenarios: either too much solvent was used, or the solution is supersaturated and requires initiation of crystallization.
-
Troubleshooting Supersaturation:
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of solid, pure material, add a single, tiny crystal to the solution. This will act as a template for further crystal formation.
-
Reduce temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.
-
-
Troubleshooting Excess Solvent: If the above steps do not induce crystallization, you have likely used too much solvent. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or air. Allow the solution to cool again slowly.
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts before it dissolves or when the solution cools below the melting point of the compound before crystallization can occur. It can also happen if the compound is impure.
-
Immediate Actions:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent to increase the solubility of the impurities or the compound itself. For a polar compound like yours, if you are in a solvent like isopropanol, adding a small amount of a more polar solvent like methanol or water can sometimes resolve the issue. Conversely, if the impurities are non-polar, a very small amount of a less polar co-solvent might help.
-
Slow down the cooling process. A solution that cools too quickly is more likely to oil out. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Q4: The purity of my compound did not improve after recrystallization. What went wrong?
A4: A failed purification can result from several factors:
-
Inappropriate Solvent Choice: The chosen solvent may dissolve the impurities as well as the compound, or the impurities may be insoluble and remain trapped in the crystal lattice. A different solvent or solvent system is needed.
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal structure. Ensure the solution cools slowly to allow for the formation of a more ordered (and purer) crystal lattice.
-
Incomplete Washing: After filtering the crystals, they must be washed with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common recrystallization issues.
Caption: A decision tree for troubleshooting common recrystallization problems.
Experimental Protocol: Solvent Screening for this compound
This protocol provides a systematic method for identifying a suitable recrystallization solvent.
Objective: To identify a single or mixed solvent system for the purification of this compound.
Materials:
-
This compound (impure solid)
-
Small test tubes (10-12)
-
Hot plate with a sand or water bath
-
Pasteur pipettes
-
Selection of solvents (see table below)
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Room Temperature Solubility Test: To each test tube, add a different solvent dropwise (start with ~0.5 mL). Agitate the mixture at room temperature. A good candidate solvent will NOT dissolve the compound at this stage.
-
Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a sand or water bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling and Crystallization: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Evaluation: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and forms a significant amount of crystalline solid upon cooling.
Data Presentation: Common Recrystallization Solvents
The following table provides a list of common laboratory solvents that can be used for the initial screening, ordered by decreasing polarity.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Excellent for polar salts, but solubility may be too high. |
| Methanol | 65 | 5.1 | Good for many polar compounds. Can be used in a mixed system with water. |
| Ethanol | 78 | 4.3 | A versatile solvent for moderately polar compounds. |
| Isopropanol | 82 | 3.9 | Less polar than ethanol, good for inducing crystallization. |
| Acetone | 56 | 5.1 | Use with caution due to low boiling point. |
| Ethyl Acetate | 77 | 4.4 | A less polar option, may be a good anti-solvent. |
| Toluene | 111 | 2.4 | Unlikely to be a primary solvent, but could be used in a mixed system. |
| Hexane | 69 | 0.1 | A non-polar solvent, likely to be an anti-solvent. |
References
Technical Support Center: Synthesis of 2-Amino-1-(p-tolyl)ethanone Hydrobromide
[1]
Ticket ID: OPT-YIELD-882 Subject: Yield Optimization & Troubleshooting for 4'-Methyl-2-aminoacetophenone HBr Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Welcome to the technical support center. You are targeting 2-amino-1-(p-tolyl)ethanone hydrobromide (also known as 4'-methylphenacylamine hydrobromide).
The most robust, scalable, and selective route for this synthesis is the Delépine Reaction . While direct amination of
This guide addresses the three critical phases where yield is typically lost:
-
Bromination Selectivity (Preventing the dibromo-impurity).
-
Hexaminium Salt Formation (Ensuring quantitative precipitation).
-
Hydrolysis to HBr Salt (Specific acid selection).
Phase 1: The Precursor (Bromination)
Context: The synthesis begins with the
Critical Protocol: Kinetic Control
-
Reagents: 4'-methylacetophenone (1.0 eq), Bromine (
, 0.95 eq), catalytic HBr (or ). -
Solvent: Methanol (for ketal mechanism) or Diethyl Ether/Dioxane.
-
Temperature: < 0°C to 5°C .
Troubleshooting Guide: Bromination
Q: Why is my crude NMR showing a mixture of starting material, product, and a significant impurity? A: You are likely observing over-bromination (dibromide formation).
-
The Cause: The product (
-bromoketone) is often more reactive toward enolization than the starting material due to the electron-withdrawing halogen. If you run this at Room Temperature (RT) or with excess bromine, you drive the reaction toward the -dibromo species. -
The Fix:
-
Stoichiometry: Use a slight deficit of bromine (0.95 eq ). It is easier to remove unreacted ketone (via wash) than to separate the dibromide.
-
Temperature: Cool the reaction to 0°C . This favors mono-bromination kinetically.
-
Slow Addition: Add
dropwise. Do not allow local high concentrations.
-
Q: The reaction will not initiate. What do I do? A: The reaction has an induction period because it is autocatalytic (generated HBr catalyzes enolization).
-
The Fix: Add a "seed" of HBr (1-2 drops of 48% aq. HBr) or expose the flask to a strong light source for 1 minute to generate initial radicals/acid.
Phase 2: The Delépine Reaction (Amination)
Context: Converting the bromoketone to the hexaminium salt. Target Intermediate: 1-(2-oxo-2-(p-tolyl)ethyl)-1,3,5,7-tetraazaadamantan-1-ium bromide.
Critical Protocol: Solvent Selection
-
Reagents: 2-bromo-1-(p-tolyl)ethanone (1.0 eq), HMTA (1.1 eq).
-
Solvent: Chloroform (
) or Carbon Tetrachloride. -
Condition: Stir at RT for 4–12 hours (or mild reflux).
Troubleshooting Guide: Salt Formation
Q: I used Ethanol as the solvent, but I got a low yield of the precipitate. A: Ethanol is too polar for the isolation step.
-
The Mechanism: The hexaminium salt is ionic. While insoluble in non-polar solvents like Chloroform, it has partial solubility in hot ethanol.
-
The Fix: Switch to Chloroform . The starting materials (bromoketone and HMTA) are soluble in chloroform, but the product (the quaternary salt) is almost completely insoluble. It will crash out as a white crystalline solid. Filter this solid and wash with fresh chloroform. This step alone acts as a massive purification filter, leaving impurities behind in the mother liquor [1, 4].
Q: My salt turned yellow/orange during filtration. A: This indicates decomposition or light sensitivity.
-
The Fix: The hexaminium salt can be hygroscopic and light-sensitive. Filter rapidly, wash with dry ether, and proceed immediately to the hydrolysis step. Do not store the salt for long periods.
Phase 3: Hydrolysis (The HBr Salt)
Context: Cleaving the quaternary ammonium salt to release the primary amine.[1][2] Target Product: this compound.
Critical Protocol: Acid Choice
-
Standard Delepine: Uses HCl/EtOH
yields Hydrochloride salt. -
Your Requirement: Hydrobromide salt .
-
Reagents: Hexaminium salt, 48% Hydrobromic Acid (aq) , Ethanol.
Troubleshooting Guide: Hydrolysis
Q: Can I just use HCl and then ion-exchange? A: You can, but it introduces yield loss.
-
The Fix: Perform the hydrolysis directly with HBr. Suspend the hexaminium salt in Ethanol (5-10 volumes). Add 48% HBr (3-4 equivalents). Reflux for 2–4 hours.
-
Observation: The reaction releases formaldehyde (volatile acetals). Ensure good ventilation. Upon cooling, the ammonium bromide byproduct and the amine HBr salt may co-precipitate or require separation.
-
Purification: The byproduct
is soluble in water; your product is less soluble in cold water but soluble in hot. However, a better separation is often achieved by cooling the ethanol mixture; the amine HBr salt crystallizes. If contaminates it, recrystallize from Ethanol/Diethyl Ether [14].
Visualizing the Workflow
The following diagram details the reaction logic and critical decision nodes for yield protection.
Figure 1: Optimized Synthetic Workflow for this compound via the Delépine route.
Summary of Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Bromination Temp | Room Temperature | 0°C - 5°C | Suppresses kinetic formation of dibromide impurity [3, 5]. |
| Bromine Eq | 1.0 - 1.1 eq | 0.95 eq | Ensures starting material remains (easier to wash away) rather than over-reacting. |
| Amination Solvent | Ethanol | Chloroform ( | Maximizes precipitation of the intermediate salt, leaving impurities in solution [1, 4]. |
| Hydrolysis Acid | HCl | HBr (48% aq) | Directly yields the desired Hydrobromide salt without ion exchange steps. |
References
-
Delépine, M. (1895).[1][3][4][5] Bull. Soc. Chim. Fr., 13, 352.[1] (Original description of the reaction).
-
Li, J.J. (2024). Application of α-bromination reaction on acetophenone derivatives. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Delépine Reaction.[1][2][3][4][5][6][7][8] Retrieved from [Link]
-
ChemRxiv. (n.d.). Additive Free Aromatic Bromination in Flow. Retrieved from [Link]
Sources
- 1. Delépine reaction - Wikipedia [en.wikipedia.org]
- 2. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Delépine Reaction [drugfuture.com]
- 4. Delépine Reaction [drugfuture.com]
- 5. scribd.com [scribd.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Delepine reaction [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
Technical Support Center: Alpha-Aminoketone Hydrobromide Salts
Senior Application Scientist Desk
Subject: Storage, Stability, and Handling of
Introduction: The Stability Paradox
Welcome to the technical support center. You are likely here because you are working with
However, they present a stability paradox :
-
The Salt is Stable: In its pure, dry, protonated form (
), the compound is relatively inert. -
The Free Base is Volatile: As soon as the amine is deprotonated (by moisture-induced equilibrium or base addition), it undergoes rapid self-condensation to form pyrazines.
This guide moves beyond generic "store cool and dry" advice. We break down the molecular mechanics of degradation so you can implement a self-validating storage system.
Module 1: The Science of Instability (Root Cause Analysis)
To store these salts effectively, you must understand Pyrazine Formation . This is the primary degradation pathway that turns your white crystalline solid into a yellow/brown sticky mess.
Mechanism of Degradation
When moisture enters the system, it shifts the equilibrium, allowing trace amounts of the free amine to exist. Two molecules of the free amine condense, losing water to form a dihydropyrazine, which then oxidizes (using atmospheric oxygen) to a stable aromatic pyrazine.
Visualizing the Pathway
The following diagram illustrates the "Danger Zone" where storage conditions fail.
Figure 1: The degradation cascade. Note that the transition from Salt to Free Base is the critical control point (CCP) manageable by storage conditions.
Module 2: Standard Operating Procedure (SOP) for Storage
Do not rely on the vendor's shipping packaging for long-term storage. Transfer materials immediately upon receipt if the packaging is compromised.
The "Zero-Moisture" Protocol
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Standard) | Slows the kinetics of hydrolysis and self-condensation. 2-8°C is acceptable for <1 week usage. |
| Atmosphere | Argon (Preferred) or | Argon is heavier than air and provides a better "blanket" to prevent oxidation of any trace dihydropyrazines formed. |
| Container | Amber Glass + Desiccant | Amber glass blocks UV light (photochemical degradation). Secondary containment with desiccant (silica/Drierite) is mandatory to scavenge trapped moisture. |
| Seal | Parafilm + Teflon Tape | Teflon tape on threads prevents seizing due to HBr fumes; Parafilm on the outside acts as a secondary moisture barrier. |
Handling Workflow (The "Thaw" Rule)
Crucial Step: When removing the bottle from -20°C, do not open it immediately.
-
Place the cold bottle in a desiccator.
-
Allow it to warm to room temperature (approx. 30-60 mins).
-
Why? Opening a cold bottle attracts atmospheric condensation directly onto the hygroscopic salt, initiating the degradation cycle shown in Figure 1.
Module 3: Troubleshooting & FAQs
Q1: My white powder has turned slightly yellow. Is it usable?
-
Diagnosis: The yellow color indicates the presence of pyrazines (aromatic impurities). This is a sign of "Strecker-like" degradation [1].
-
Action:
-
Slight Yellow: Likely >95% pure. Run a proton NMR. If the characteristic pyrazine aromatic peaks (typically downfield, ~8.5 ppm) are absent or <1%, use with a slight excess.
-
Dark Yellow/Brown:Discard or Recrystallize. The pyrazine impurity can act as a catalyst poison or radical scavenger in subsequent steps.
-
Q2: The material smells like "burnt almonds" or acrid. What does this mean?
-
Diagnosis:
-
Action: If the smell is acrid, the salt is likely highly acidic and wet. Dry under vacuum over
or KOH pellets to remove free acid/water before use.
Q3: The salt has clumped into a sticky solid. Can I grind it?
-
Risk: Mechanical grinding generates heat, which can accelerate degradation in hygroscopic salts.
-
Solution: Dissolve the clump in dry methanol/ethanol and re-precipitate with cold diethyl ether (anhydrous). This "washes" the salt and restores the crystalline habit.
Module 4: Quality Control & Self-Validating Systems
Before committing this reagent to a multi-step synthesis, validate its integrity.
QC Workflow Diagram
Figure 2: Decision tree for validating reagent quality prior to synthesis.
Analytical Checkpoints
-
1H-NMR (DMSO-d6): Look for the disappearance of the
-methylene protons (singlet/doublet near 4.5 ppm) and the appearance of aromatic pyrazine signals. -
Solubility Test: The salt should be fully soluble in water and lower alcohols. Turbidity suggests dimerization (some pyrazines are less soluble in water).
References
-
Mechanism of Pyrazine Formation
-
Synthetic Utility & Handling
-
General Stability of Aminoketones
- Davis, F. A., et al. (2001). "On the inherent instability of alpha-amino alpha'-fluoro ketones." Organic Letters. Discusses the rapid enolization and self-condensation mechanisms inherent to this class of compounds.
-
Purification Protocols
-
BenchChem. (2025).[6] "The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide." Details purification via flash chromatography and recrystallization techniques.
-
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 3. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-1-(p-tolyl)ethanone HBr
Welcome to the Technical Support Center for API intermediates. This guide is designed for researchers, synthetic chemists, and drug development professionals working with
The isolation and purification of 2-amino-1-(p-tolyl)ethanone hydrobromide (a primary amine precursor to substituted cathinones and bupropion analogs) presents unique challenges due to the inherent instability of
Pathway Visualization: Delépine Synthesis & Purification Workflow
Workflow for the Delépine synthesis and purification of α-aminoacetophenone derivatives.
Troubleshooting & FAQs
Q1: Why does my purified 2-amino-1-(p-tolyl)ethanone rapidly darken and form an insoluble precipitate at room temperature?
Causality:
Q2: How do I efficiently remove ammonium bromide byproducts generated during the Delépine reaction?
Causality: The Delépine reaction utilizes hexamethylenetetramine (HMTA) to form a quaternary salt, which is then hydrolyzed with acid to yield the primary amine, formaldehyde (or its acetal), and ammonium salts[1]. Ammonium bromide is a persistent co-precipitate because it shares similar solubility characteristics with the target amine salt in highly polar solvents.
Solution: Exploit differential solubility using a binary solvent system. The substituted
Q3: What is the optimal solvent system for the acidic hydrolysis of the quaternary salt to maximize purity? Causality: Hydrolysis in purely aqueous acid leads to side reactions and makes it difficult to strip water without thermally degrading the product. Alcoholic hydrolysis (ethanolysis) using ethanolic acid forms semiaminals first, which further decompose to yield formaldehyde diethyl acetal[3]. This prevents the released formaldehyde from undergoing reductive amination (Eschweiler-Clarke type reactions) with the newly formed primary amine. Solution: Use anhydrous ethanol with concentrated HBr. The resulting formaldehyde diethyl acetal is highly volatile and is easily removed during rotary evaporation.
Quantitative Data: Physicochemical Profiling for Purification
To optimize your solvent selection during workup, refer to the solubility and volatility profiles of the reaction components below.
| Component | Solubility in Hot EtOH | Solubility in Cold IPA | Solubility in Acetone | Volatility |
| 2-Amino-1-(p-tolyl)ethanone HBr | High | Low | Very Low | Non-volatile (Salt) |
| Ammonium Bromide ( | Moderate | Very Low | Insoluble | Non-volatile |
| Formaldehyde Diethyl Acetal | Miscible | Miscible | Miscible | Highly Volatile |
| Unreacted HMTA | Moderate | Low | Low | Sublimes |
Self-Validating Protocol: Isolation and Purification of 2-Amino-1-(p-tolyl)ethanone HBr
This methodology provides a closed-loop, self-validating system to ensure high purity of the final API intermediate.
Phase 1: Formation of the Quaternary Ammonium Salt
-
Dissolve 1.0 eq of 2-bromo-1-(p-tolyl)ethanone in anhydrous chloroform or diethyl ether.
-
Add 1.05 eq of hexamethylenetetramine (HMTA) in one portion[4].
-
Stir at room temperature for 12 hours. The hexamethylenetetraammonium salt precipitates out of solution as it forms via an
mechanism[1]. -
Validation Checkpoint: Filter the solid and wash with cold diethyl ether. The intermediate quaternary salt must be a stark white, free-flowing powder. If it is yellow or gummy, unreacted
-bromoketone is present; triturate with additional diethyl ether until white before proceeding.
Phase 2: Ethanolysis to the Hydrobromide Salt
-
Suspend the purified quaternary salt in absolute ethanol (approx. 5 mL per gram of salt).
-
Add concentrated hydrobromic acid (48% aqueous, or preferably 33% HBr in acetic acid/ethanol) to achieve a highly acidic environment.
-
Reflux the mixture for 2-3 hours. During this step, the HMTA complex cleaves to form the primary amine hydrobromide, ammonium bromide, and formaldehyde diethyl acetal[3].
-
Validation Checkpoint: The suspension will initially clear into a homogenous solution, followed by the gradual formation of a new fine precipitate (ammonium salts and product) as the reaction reaches completion.
Phase 3: Purification and Crystallization
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to completely remove ethanol and the volatile formaldehyde diethyl acetal byproduct.
-
Dissolve the crude residue in a minimum volume of boiling isopropanol.
-
Perform a hot filtration to remove insoluble ammonium bromide impurities[2].
-
Slowly add acetone (anti-solvent) to the hot filtrate until slight turbidity is observed.
-
Cool the solution gradually to 0–5 °C and hold for 4 hours to induce crystallization.
-
Filter the purified 2-amino-1-(p-tolyl)ethanone HBr, wash with ice-cold acetone, and dry under high vacuum.
References
-
Organic Chemistry Portal. "Delepine reaction - Organic Chemistry Portal". URL: [Link]
- Google Patents. "US2753376A - Preparation of aminoacetophenones".
Sources
solubility issues of 2-amino-1-(p-tolyl)ethanone HBr in ethanol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2-amino-1-(p-tolyl)ethanone hydrobromide in ethanol. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-amino-1-(p-tolyl)ethanone HBr in ethanol at room temperature. Is this expected?
Yes, this is a common observation. While 2-amino-1-(p-tolyl)ethanone HBr is an organic salt expected to have some solubility in a polar protic solvent like ethanol, its dissolution can be limited at ambient temperatures. Several factors contribute to this:
-
Molecular Structure: The molecule possesses a p-tolyl group, which is a non-polar, hydrophobic hydrocarbon region. As the non-polar character of a molecule increases, its solubility in polar solvents tends to decrease. The principle of "like dissolves like" governs solubility, and while the aminoketone and hydrobromide components are polar, the tolyl group provides significant non-polar character.[1]
-
Crystal Lattice Energy: As an ionic salt, the compound exists in a stable crystal lattice. For dissolution to occur, the energy released from the interaction between the ions and the solvent molecules (solvation energy) must be sufficient to overcome this lattice energy.[2] Ethanol, being less polar than water, is less effective at solvating the ions and breaking down the crystal structure, resulting in lower solubility compared to aqueous systems.[2]
-
Intermolecular Forces: Ethanol molecules are strongly associated through hydrogen bonds. Energy is required to create a cavity within the solvent for the solute molecules. The overall energy balance of breaking solute-solute and solvent-solvent bonds versus forming new solute-solvent bonds determines the extent of solubility.
Q2: What is the first step I should take to improve the solubility of my compound in ethanol?
The most direct and effective first step is to gently heat the mixture. The solubility of most solids in liquids increases with temperature.[2]
-
Mechanism: Increasing the temperature provides the necessary kinetic energy for the ethanol molecules to more effectively break apart the crystal lattice of the salt.[2] It also increases the kinetic energy of the solute molecules, facilitating their dispersion into the solvent.
-
Recommended Procedure: Place your flask in a heated water bath or on a stirring hotplate. Increase the temperature gradually, for example, in 10°C increments, while stirring continuously. Aim for a temperature range of 40-60°C initially. Often, the compound will dissolve readily at these elevated temperatures, even if it was insoluble at room temperature. For procedures like recrystallization, you would typically heat the solution to the boiling point of the solvent.[3]
Q3: My compound dissolved upon heating, but as it cooled, it turned into a cloudy oil instead of forming crystals. What happened and how can I fix it?
This phenomenon is known as "oiling out." It typically occurs under one or more of the following conditions:
-
High Solute Concentration: The solution is supersaturated, and the compound is coming out of solution too rapidly for an ordered crystal lattice to form.
-
Melting Point Depression: The presence of significant impurities can lower the melting point of your compound to below the temperature at which it precipitates from the solution.
-
Solvent-Solute Incompatibility: The boiling point of the solvent may be higher than the melting point of the solute.[4]
Troubleshooting "Oiling Out":
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small additional volume (e.g., 10-20%) of warm ethanol to decrease the saturation level. Allow the solution to cool much more slowly.[4]
-
Slow Cooling: Rapid cooling is a primary cause of oiling out. After dissolving, allow the flask to cool slowly to room temperature on a benchtop, insulated from the surface with a cork ring or paper towels.[4] Do not transfer it directly to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface can also be effective.
-
Use a Co-Solvent System: If the issue persists, a mixed solvent system may be required. This is a powerful technique for achieving controlled crystallization. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Can I use a co-solvent with ethanol to improve solubility or control crystallization?
Absolutely. Using a co-solvent is a standard and highly effective technique. The choice of co-solvent depends on your goal.
-
To Increase Solubility: If your goal is simply to get the compound into solution for a reaction, adding a small amount of a more polar, miscible solvent like water can help. Amine hydrohalide salts are often significantly more soluble in water than in pure ethanol. However, be mindful of the compatibility of water with your subsequent reaction steps.
-
For Recrystallization: The most common co-solvent strategy for purification is to use a "poor" solvent in which the compound is insoluble.[3][5] For 2-amino-1-(p-tolyl)ethanone HBr, non-polar solvents like hexanes or heptane are excellent choices as the "poor" solvent, as they are miscible with ethanol. The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and the hot "poor"solvent is added dropwise until the solution becomes faintly cloudy (the saturation point). This allows for the formation of high-purity crystals upon slow cooling.
Q5: How does the purity of my ethanol, particularly its water content, affect solubility?
The water content in your ethanol can have a significant impact. Even small amounts of water can dramatically increase the solubility of inorganic and organic salts.[6]
-
Anhydrous vs. Reagent Grade Ethanol: Standard reagent-grade ethanol (e.g., 95%) contains water, which will increase the solubility of your HBr salt compared to anhydrous ethanol. For most applications, this enhanced solubility is beneficial.
-
Controlling for Reproducibility: If you are performing quantitative solubility studies or require highly reproducible results, it is crucial to use ethanol with a specified and consistent water content (e.g., anhydrous or 95%) for all experiments.
Physicochemical Data Summary
Direct, published solubility data for 2-amino-1-(p-tolyl)ethanone HBr is scarce. The following table summarizes known properties of the free base and a closely related hydrochloride salt to provide a scientific basis for experimental design.
| Property | Value | Compound | Source | Notes |
| Molecular Formula | C₉H₁₁NO | 2-Amino-1-(p-tolyl)ethanone (Free Base) | [7][8] | The HBr salt will have the formula C₉H₁₂BrNO. |
| Molecular Weight | 149.19 g/mol | 2-Amino-1-(p-tolyl)ethanone (Free Base) | [8] | The HBr salt will have a molecular weight of ~230.11 g/mol . |
| Appearance | Yellow liquid or solid | 2'-Aminoacetophenone (analogue) | [9] | The HBr salt is expected to be a crystalline solid. |
| pKa (Strongest Basic) | 7.3 (Predicted) | 2-Aminoacetophenone (analogue) | [10] | Refers to the pKa of the conjugate acid (R-NH₃⁺). This value indicates it is a weak base. |
| Water Solubility | 2.51e-2 mol/L (Predicted) | 2-Amino-1-phenylethanone HCl (analogue) | [11] | Solubility in ethanol is expected to be lower than in water. |
| Melting Point | 232 °C (Predicted) | 2-Amino-1-phenylethanone HCl (analogue) | [11] | The melting point of the HBr salt may differ. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Dissolving 2-Amino-1-(p-tolyl)ethanone HBr in Ethanol
This protocol outlines a systematic approach to dissolving the compound for use in a chemical reaction or analysis.
-
Initial Setup: Place the weighed amount of 2-amino-1-(p-tolyl)ethanone HBr into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a volume of ethanol (e.g., 95%) that corresponds to your target concentration. Begin stirring at room temperature.
-
Observation: Observe the mixture for 5-10 minutes. If the solid is not readily dissolving, proceed to the next step.
-
Controlled Heating: Place the flask on a stirring hotplate or in a water bath. Gently warm the mixture to approximately 40-50°C. Continue stirring and observe.
-
Incremental Heating: If the solid persists, increase the temperature in 10°C increments, allowing the solution to equilibrate for several minutes at each step. Do not exceed the boiling point of ethanol (~78°C) unless performing a recrystallization.
-
Achieving Dissolution: Continue heating and stirring until all the solid has dissolved, resulting in a clear solution. The solution is now ready for use. If it needs to be held at room temperature, be aware that precipitation may occur if the concentration is high.
Diagram: Troubleshooting Workflow for Dissolution
This flowchart provides a logical sequence of steps to address common solubility challenges.
Caption: Troubleshooting workflow for dissolving the target compound.
Diagram: Intermolecular Forces in Solution
This diagram illustrates the key interactions that govern the dissolution process.
Caption: Balance of intermolecular forces during dissolution.
References
-
Bide Pharmatech Ltd. (n.d.). 2-Amino-1-(p-tolyl)ethanone CAS NO.69872-37-3. Retrieved from [Link]
-
FooDB. (2020). Showing Compound 2-Aminoacetophenone (FDB010572). Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Howei Pharm. (n.d.). CAS 69872-37-3 C9H11NO 2-Amino-1-(p-tolyl)ethanone 95+%. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
YIC. (n.d.). Salt Solubility In Ethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
-
Garakani, A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 488-497. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Aminoacetophenone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Missouri University of Science and Technology. (n.d.). The solubilities of alkali chlorides and sulfates in anhydrous alcohols. Retrieved from [Link]
Sources
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. bookpremiumfree.com [bookpremiumfree.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. 2-Amino-1-(p-tolyl)ethanone, CasNo.69872-37-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. CAS 69872-37-3 | 2-Amino-1-(p-tolyl)ethanone,95+% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 9. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound 2-Aminoacetophenone (FDB010572) - FooDB [foodb.ca]
- 11. CompTox Chemicals Dashboard [comptox.epa.gov]
handling hygroscopic nature of 2-amino-1-(p-tolyl)ethanone salts
Technical Support Center: 2-Amino-1-(p-tolyl)ethanone Salts Ticket System: Active | Status: Online | Agent: Senior Application Scientist
Welcome to the Technical Support Center
Subject: Handling, Storage, and Remediation of Hygroscopic
Executive Summary: The "Wet Salt" Paradox
You are likely here because your white crystalline powder has turned into a sticky gum or a liquid.
The Core Issue: 2-Amino-1-(p-tolyl)ethanone salts are
Module 1: Storage & Prevention (Ticket #101)
Preventing degradation before it starts.
Standard Operating Procedure (SOP):
-
Primary Barrier: Never store this compound in simple screw-cap vials for long periods. Use Parafilm® M over the cap or, preferably, store in a Schlenk tube under Argon.
-
Secondary Barrier: Store the primary container inside a desiccator.
-
Temperature: Store at -20°C , but CRITICAL WARNING: You must allow the container to warm to room temperature before opening. Opening a cold vial in humid lab air causes immediate condensation, accelerating degradation.
Visual Workflow: Storage Decision Tree
Figure 1: Decision matrix for storage to prevent hydrolytic dimerization.
Module 2: Handling & Weighing (Ticket #102)
How to weigh a moving target.
User Issue: "The mass keeps increasing while I weigh it." Technical Explanation: The salt is absorbing atmospheric water vapor (hygroscopy).[1] This introduces a stoichiometric error (you are weighing water, not reactant) and introduces water into anhydrous reactions.
Protocol: Weighing by Difference (The "Speed" Method) Do not try to weigh exact amounts on an open balance pan.
-
Tare a dry, empty reaction flask (flushed with inert gas).
-
Take your source vial of the salt. Weigh the entire source vial (cap on). Record Mass
. -
Quickly transfer an estimated amount of salt into your reaction flask.
-
Immediately recap the source vial.[1] Weigh the source vial again. Record Mass
. -
Calculate: Mass Transferred =
. -
Validation: If the mass transferred is incorrect, repeat small additions. This minimizes the time the bulk material is exposed to air.[2]
Module 3: Remediation & Drying (Ticket #103)
Fixing the "Goo".
If your salt has clumped, you must dry it. Heating wet
Comparison of Drying Methods
| Method | Suitability | Protocol Notes | Risk Level |
| High Vacuum (Room Temp) | Best | Connect to manifold (<1 mbar) for 12h. | Low. Best for minor clumping. |
| Vacuum Oven (40°C) | Moderate | Use P | Medium. Heat risks dimerization. |
| Azeotropic Distillation | Excellent | Suspend in Toluene. Rotovap. | Low. Removes water efficiently. |
| Recrystallization | Last Resort | EtOH/Et | High. Loss of material. |
The Azeotropic Protocol (Recommended for "Goo"):
-
Dissolve/suspend the wet salt in anhydrous Toluene (or Benzene if safety permits).
-
The water forms a low-boiling azeotrope with toluene.
-
Evaporate on a rotary evaporator. The water leaves with the solvent.
-
Repeat 2x.
-
Dry under high vacuum to remove trace toluene.
Module 4: The Degradation Pathway (Ticket #104)
Why did my reaction turn orange/brown?
The Science: The salt (A) is stable. The free base (B) is not. If moisture is present, it creates a local "solution" where the pH can fluctuate, or simply facilitates the mobility required for intermolecular attack. Two molecules of 2-amino-1-(p-tolyl)ethanone condense to form a dihydropyrazine (C), which spontaneously oxidizes to 2,5-di(p-tolyl)pyrazine (D).
Visual Mechanism: Dimerization Pathway
Figure 2: The irreversible degradation pathway from functional aminoketone to inert pyrazine.
Frequently Asked Questions (FAQ)
Q: Can I use the salt if it is slightly yellow? A: A pale yellow tint is acceptable (often trace oxidation). If it is bright orange or brown, check the proton NMR. Look for aromatic signals distinct from the p-tolyl system (pyrazine formation) or broad peaks indicating polymerization.
Q: I need the free base for my reaction. How do I handle it?
A: Generate it in situ. Do not isolate the free base 2-amino-1-(p-tolyl)ethanone if possible. Add the salt to your reaction mixture and use a base (like Et
Q: What is the best desiccant for the desiccator?
A: Phosphorus Pentoxide (P
References
-
Biomimetic Synthesis of Pyrazines. Organic & Biomolecular Chemistry. The dimerization of alpha-amino ketones is a documented pathway for pyrazine synthesis, confirming the instability of the free base.
-
Drying Agents and Desiccants. Sigma-Aldrich Technical Bulletin AL-143. A comprehensive guide on selecting the correct drying agent for specific chemical classes.
-
Handling Hygroscopic Reagents. Sigma-Aldrich Technical Bulletin AL-134. Standard protocols for handling air-sensitive and hygroscopic materials using Schlenk lines and inert gases.
Sources
Validation & Comparative
Comparative Guide: Structural Validation of 2-Amino-1-(p-tolyl)ethanone Hydrobromide via Analytical Modalities
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of analytical techniques, causality in 1H NMR elucidation, and self-validating experimental protocols.
Executive Summary
2-Amino-1-(p-tolyl)ethanone hydrobromide (also known as 4'-methyl-2-aminoacetophenone hydrobromide) is a critical
This guide objectively compares High-Field 1H NMR, Benchtop NMR, and LC-MS for the characterization of this compound, providing field-proven insights into solvent selection, spectral causality, and self-validating protocols.
PART 1: Causality in Structural Elucidation (1H NMR Profile)
As an application scientist, interpreting an NMR spectrum requires moving beyond mere pattern matching to understanding the physical causality behind the chemical shifts. For the hydrobromide salt of 2-amino-1-(p-tolyl)ethanone, DMSO-d6 is the mandatory solvent; the highly polar salt is virtually insoluble in standard non-polar solvents like CDCl3.
Expected 1H NMR Assignments (DMSO-d6, 400 MHz)
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Causality / Assignment |
| 8.30 - 8.45 | Broad Singlet (bs) | 3H | - | Deshielded by positive charge; broadened by | |
| Ar-H (H-2', H-6') | 7.90 - 7.95 | Doublet (d) | 2H | ~8.0 | Ortho to the electron-withdrawing carbonyl; strongly deshielded by the carbonyl's magnetic anisotropy. |
| Ar-H (H-3', H-5') | 7.35 - 7.40 | Doublet (d) | 2H | ~8.0 | Ortho to the electron-donating methyl group; shielded relative to H-2'/6'. |
| 4.45 - 4.55 | Singlet (s) | 2H | - | Highly deshielded by the combined inductive effects of the adjacent carbonyl and protonated amine. | |
| 2.40 - 2.45 | Singlet (s) | 3H | - | Benzylic methyl group attached directly to the aromatic ring. |
*Note: The para-substituted aromatic protons technically form an AA'BB' spin system but appear as pseudo-doublets at high magnetic fields.
Scientist's Insight: The hydrobromide salt is highly hygroscopic. Excessive water in the DMSO-d6 (visible at ~3.33 ppm) will accelerate proton exchange, causing the
signal to broaden into the baseline and become undetectable. Always store the analyte in a desiccator prior to sample preparation.
PART 2: Objective Comparison of Analytical Modalities
When validating the structure of this compound, researchers must choose the appropriate analytical tool. Below is a comparative analysis of three primary modalities.
| Modality | Resolution & Specificity | Analysis Time | Primary Limitation for this Compound |
| High-Field NMR (400+ MHz) | Excellent. Fully resolves the | 5–10 mins | High capital cost; requires cryogens and dedicated infrastructure. |
| Benchtop NMR (60-100 MHz) | Moderate. The AA'BB' aromatic system exhibits second-order overlap. The | < 5 mins | Lower spectral dispersion makes precise integration and impurity quantification challenging. |
| LC-MS (ESI+) | High mass accuracy. Confirms the exact | 15–30 mins | Cannot easily differentiate ortho/meta/para regioisomers without extensive MS/MS fragmentation libraries. |
The Verdict: While LC-MS is excellent for confirming the molecular weight, High-Field NMR remains the gold standard for proving the para-substitution pattern of the tolyl group and confirming the presence of the intact
PART 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical data, the following protocol incorporates a self-validating
Step-by-Step Methodology
-
Sample Preparation: Weigh 15–20 mg of this compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Primary Acquisition: Acquire a standard 1D proton spectrum (e.g., zg30 pulse program).
-
Critical Parameter: Set the relaxation delay (
) to at least 2.0 seconds. The benzylic methyl protons have longer relaxation times; a short delay will result in artificially low integration values.
-
-
Self-Validation (
Exchange):-
Remove the NMR tube and add 2–3 drops of Deuterium Oxide (
). -
Cap the tube, shake vigorously for 10 seconds to ensure homogeneous mixing, and re-insert into the spectrometer.
-
Causality Check: Re-acquire the spectrum. The broad singlet at ~8.35 ppm (
) must completely disappear due to rapid deuterium exchange ( ). The singlet at ~4.50 ppm will remain, definitively proving it is carbon-bound.
-
PART 4: Visualizing the Analytical Workflow
The decision matrix for structural validation relies on a combination of rapid screening and orthogonal verification.
Analytical workflow for the structural validation of 2-amino-1-(p-tolyl)ethanone HBr.
References
-
Wikipedia (2025). 4-Methylcathinone (Structural analog reference for substituted cathinone frameworks). Retrieved from:[Link]
-
PubChem (2025). 2-Amino-1-(4-methylphenyl)-1-propanone (Compound CID 414532). National Center for Biotechnology Information. Retrieved from:[Link]
Sources
Comparative Spectroscopic Guide: FT-IR Characterization of 2-Amino-1-(p-tolyl)ethanone Hydrobromide
Executive Summary
In pharmaceutical development and forensic chemistry, the precise solid-state characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. 2-amino-1-(p-tolyl)ethanone hydrobromide is a structurally critical
As a Senior Application Scientist, I have structured this guide to objectively compare the Fourier-Transform Infrared (FT-IR) performance of these compounds. This document provides mechanistic causality for observed spectral shifts, a self-validating experimental protocol, and comparative quantitative data to ensure absolute confidence in your structural assignments.
Mechanistic Insights: The Spectroscopic Impact of Salt Formation
To accurately interpret the FT-IR spectrum of this compound, one must understand the physical chemistry driving the vibrational modes. The transition from a free base to a hydrobromide salt drastically alters the electronic environment of the molecule, which is directly reflected in the IR spectrum 1.
-
Carbonyl (C=O) Inductive Shift: In the free base form, the carbonyl stretch typically absorbs at a lower frequency (~1680 cm⁻¹). However, upon protonation, the resulting
group exerts a powerful electron-withdrawing inductive (-I) effect across the -carbon. This reduces the polarity of the C=O bond, increases its double-bond character (force constant), and shifts the absorption to a higher frequency (~1695–1705 cm⁻¹) [[2]](). -
Amine (N-H) Hydrogen Bonding: The unprotonated primary amine of the free base exhibits two distinct, sharp peaks (~3350 cm⁻¹ and 3280 cm⁻¹) corresponding to asymmetric and symmetric stretching. In contrast, the hydrobromide salt forms an extensive, complex hydrogen-bonded crystal lattice. This transforms the sharp peaks into a massive, broad "ammonium band" spanning 3200–2600 cm⁻¹, which often obscures the aliphatic C-H stretches 1.
-
Aromatic Substitution Patterns: The out-of-plane (oop) C-H bending vibrations are highly diagnostic. The para-disubstituted tolyl ring forces two adjacent hydrogen atoms to bend in-phase, yielding a strong, sharp peak near 800 cm⁻¹.
Mechanistic shifts in IR absorption frequencies upon hydrobromide salt formation.
Comparative IR Data
The following table summarizes the quantitative spectral differences between the target compound and its primary alternatives. This data serves as a definitive reference for quality control (QC) and structural verification workflows.
| Vibrational Mode | Target: 2-Amino-1-(p-tolyl)ethanone HBr | Alternative 1: Free Base Form | Alternative 2: Phenyl Analog HBr | Diagnostic Significance |
| C=O Stretch | ~1695 cm⁻¹ (Strong) | ~1680 cm⁻¹ (Strong) | ~1698 cm⁻¹ (Strong) | Confirms protonation state via inductive shift. |
| N-H Stretch | 3200–2600 cm⁻¹ (Broad) | ~3350, 3280 cm⁻¹ (Sharp) | 3200–2600 cm⁻¹ (Broad) | Differentiates salt (-NH3+) from free base (-NH2). |
| Aromatic C=C | ~1600, 1580 cm⁻¹ (Medium) | ~1605, 1585 cm⁻¹ (Medium) | ~1595, 1580 cm⁻¹ (Medium) | Confirms presence of the conjugated aromatic ring. |
| Aryl C-H (oop) | ~800 cm⁻¹ (Strong) | ~805 cm⁻¹ (Strong) | ~730, 690 cm⁻¹ (Strong) | Distinguishes para-substitution from mono-substitution. |
Experimental Protocol: Self-Validating FT-IR Workflow
To achieve the highly resolved spectra required for this comparison, we utilize Transmission FT-IR via Potassium Bromide (KBr) pelleting rather than Attenuated Total Reflectance (ATR). Causality: ATR introduces wavelength-dependent penetration depth artifacts that can distort the relative intensities and peak positions of the broad, critical hydrogen-bonded ammonium band. Transmission FT-IR eliminates this variable.
Step-by-Step Methodology
-
Matrix Desiccation: Dry spectroscopic-grade KBr in a vacuum oven at 110°C for 24 hours prior to use. Moisture absorption by KBr will produce a false broad band at 3400 cm⁻¹, which masks the critical N-H stretching region.
-
Background Acquisition: Press a blank KBr pellet (100 mg) and acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). This step ensures the optical path is free of atmospheric CO₂ and H₂O interference.
-
Sample Preparation: Weigh 1.5 mg of the analyte and 150 mg of the desiccated KBr (1:100 ratio). Triturate the mixture in an agate mortar for exactly 60 seconds to ensure a homogenous particle size smaller than the wavelength of IR light (preventing Christiansen effect scattering).
-
Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a pressure of 10 tons/sq inch for 2 minutes under a vacuum to produce a transparent disc.
-
Spectral Acquisition: Mount the sample and acquire the spectrum using the identical parameters as the background scan. The software must automatically subtract the background.
-
System Validation (Crucial): Immediately following the sample run, insert a standard 1.5 mil polystyrene calibration film. Verify that the aromatic C=C stretch is located at exactly 1601.2 cm⁻¹ (± 1.0 cm⁻¹) . If the peak drifts beyond this tolerance, the interferometer requires realignment, and the sample data must be discarded to maintain scientific integrity.
Self-validating transmission FT-IR workflow for solid-state sample analysis.
Conclusion
For drug development professionals evaluating
References
- Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy.Analytical Chemistry / PMC - NIH.
- Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques.Metabolites / RCAAP.
Sources
A Comparative Analysis of the Melting Points of 2-amino-1-(p-tolyl)ethanone Hydrobromide and Hydrochloride: An Experimental and Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties, and by extension, its bioavailability and manufacturability. Among these properties, the melting point stands as a fundamental indicator of the compound's purity and the stability of its crystal lattice. This guide provides an in-depth comparison of the hydrobromide and hydrochloride salts of 2-amino-1-(p-tolyl)ethanone, a versatile synthetic intermediate.
While specific, publicly available experimental data for the melting points of these two salts is not extensively documented, this guide will equip you with the necessary experimental protocols to determine these values and the theoretical framework to interpret the results. We will delve into the underlying principles that govern the differences in melting points between hydrohalide salts and provide a robust methodology for their synthesis and characterization.
Comparative Physicochemical Properties: A Theoretical Overview
The melting point of an ionic compound is largely determined by its crystal lattice energy—the energy required to separate the ions in one mole of a solid to a gaseous state. This energy is influenced by several factors, including the size of the ions, the charge on the ions, and the nature of the packing in the crystal lattice.
When comparing the hydrobromide and hydrochloride salts of 2-amino-1-(p-tolyl)ethanone, the key difference lies in the anionic counter-ion: bromide (Br⁻) versus chloride (Cl⁻).
-
Ionic Radius: The chloride ion has a smaller ionic radius (181 pm) compared to the bromide ion (196 pm). According to the principles of ionic bonding, smaller ions can pack more closely together in a crystal lattice, leading to stronger electrostatic attractions and, consequently, a higher lattice energy. This would suggest that the hydrochloride salt may have a higher melting point than the hydrobromide salt.
-
Hydrogen Bonding: Both chloride and bromide ions can act as hydrogen bond acceptors from the ammonium cation of the protonated amine. The strength of these hydrogen bonds can influence the overall stability of the crystal lattice. The more electronegative chlorine atom in the chloride ion may form stronger hydrogen bonds compared to the bromide ion.
Based on these principles, it is reasonable to hypothesize that 2-amino-1-(p-tolyl)ethanone hydrochloride will exhibit a higher melting point than its hydrobromide counterpart. However, the definitive answer can only be provided by experimental determination.
Hypothetical Data Presentation
The following table illustrates how experimentally determined melting point data for the two salts would be presented.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-amino-1-(p-tolyl)ethanone Hydrobromide | C₉H₁₂BrNO | 230.10 | To be determined | To be determined |
| 2-amino-1-(p-tolyl)ethanone Hydrochloride | C₉H₁₂ClNO | 185.65 | To be determined | To be determined |
Experimental Protocols
To empirically compare the melting points, one must first synthesize and purify both the hydrobromide and hydrochloride salts of 2-amino-1-(p-tolyl)ethanone. Following synthesis, the melting points can be determined using a standard capillary melting point apparatus.
Synthesis of 2-amino-1-(p-tolyl)ethanone Hydrohalide Salts
The following is a generalized protocol for the synthesis of the hydrobromide and hydrochloride salts from the free base, 2-amino-1-(p-tolyl)ethanone. The synthesis of the free base is a prerequisite and can be achieved through various established methods, such as the reduction of a corresponding nitro- or azido-ketone.
Materials:
-
2-amino-1-(p-tolyl)ethanone (free base)
-
Diethyl ether or other suitable non-polar solvent
-
Concentrated hydrobromic acid (48%) or concentrated hydrochloric acid (37%)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve a known quantity of 2-amino-1-(p-tolyl)ethanone in a minimal amount of diethyl ether in a clean Erlenmeyer flask.
-
Acidification: While stirring the solution in an ice bath, add a slight molar excess of either concentrated hydrobromic acid or concentrated hydrochloric acid dropwise. The salt will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or excess acid.
-
Drying: Dry the purified salt in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Melting Point Determination
Apparatus:
-
Capillary melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the synthesized salt is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample should be tightly packed to a height of 2-3 mm.
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting range. Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely molten.
-
Slow Heating (Accurate Determination): Prepare a new capillary tube with the same sample. Heat the apparatus to a temperature about 20 °C below the approximate melting point observed in the initial run. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording: Carefully observe the sample as the temperature rises. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). The melting point is reported as this range.
-
Repeat for the Other Salt: Repeat the entire procedure for the other hydrohalide salt, ensuring to use a clean capillary tube.
Rationale for the Protocol:
-
A slow heating rate near the melting point is crucial for an accurate determination. If heated too quickly, the temperature reading on the thermometer may lag behind the actual temperature of the sample.
-
A small, tightly packed sample ensures uniform heat transfer throughout the solid.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the experimental process, from the synthesis of the starting material to the final comparison of melting points.
Caption: Experimental workflow for the synthesis and melting point comparison of hydrobromide and hydrochloride salts.
Conclusion
The choice between a hydrobromide and a hydrochloride salt in drug development is a nuanced decision that requires careful consideration of a range of physicochemical properties. While theoretical principles can provide a strong hypothesis, empirical data is indispensable. The protocols outlined in this guide provide a clear and reliable pathway for researchers to synthesize this compound and hydrochloride, and to accurately determine their melting points. The resulting data will not only provide a definitive answer to the question of which salt has a higher melting point but will also contribute valuable information to the broader understanding of how counter-ions influence the solid-state properties of active pharmaceutical ingredients.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Vogel's Textbook of Practical Organic Chemistry. Prentice Hall. [Link]
mass spectrometry analysis of 2-amino-1-(p-tolyl)ethanone
Comprehensive Mass Spectrometry Analysis of 2-Amino-1-(p-tolyl)ethanone: A Comparative Guide for LC-MS/MS, LC-HRMS, and GC-MS
As a Senior Application Scientist in analytical toxicology and pharmacokinetics, I frequently encounter the methodological challenges associated with quantifying polar, thermally labile small molecules. 2-Amino-1-(p-tolyl)ethanone —widely known in forensic and clinical literature as 4-methylcathinone (4-MC) or normephedrone —is the primary Phase I N-demethylated metabolite of the synthetic cathinone mephedrone (4-MMC) [1].
Because 2-amino-1-(p-tolyl)ethanone retains significant pharmacological activity as a dopamine and norepinephrine transporter inhibitor [1], its accurate detection in biological matrices (e.g., plasma, urine) is critical for drug development, forensic toxicology, and metabolic profiling. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (LC-HRMS) for the analysis of this compound, providing field-proven, self-validating experimental protocols.
Chemical Context & Metabolic Pathway
To design a robust analytical method, we must first understand the analyte's origin and physicochemical properties. 2-Amino-1-(p-tolyl)ethanone features a β-keto primary amine backbone. This structure is highly polar, basic, and prone to thermal degradation, which dictates our choice of sample preparation and ionization techniques.
Metabolic pathway of mephedrone to 2-amino-1-(p-tolyl)ethanone and subsequent Phase II conjugation.
Analytical Modalities: A Comparative Performance Review
The choice of mass spectrometry platform depends on the analytical goal: targeted high-throughput quantification vs. untargeted metabolic screening.
-
GC-MS: Historically the backbone of forensic labs, GC-MS allows for simultaneous detection of multiple psychoactive substances. However, the β-keto amine structure of cathinones is thermally degradable [1]. Direct injection into a high-temperature GC inlet often leads to partial decomposition, undermining quantitative accuracy. Derivatization is mandatory.
-
LC-MS/MS (QqQ): The gold standard for targeted quantification. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), Triple Quadrupole (QqQ) systems bypass the thermal degradation issues of GC-MS while offering sub-ng/mL sensitivity [2].
-
LC-HRMS (Orbitrap / Q-TOF): Essential for structural elucidation and identifying novel Phase II metabolites (such as N-succinyl or N-glutaryl conjugates of normephedrone) [1]. While QqQ is strictly targeted, HRMS provides full-scan accurate mass data, allowing for retrospective data mining.
Table 1: Performance Metrics Comparison for Cathinone Metabolite Analysis
| Metric | GC-MS (Single Quad) | LC-MS/MS (QqQ) | LC-HRMS (Orbitrap) |
| Primary Utility | Broad library screening | Targeted quantification | Untargeted screening & elucidation |
| Thermal Stability | Poor (Requires derivatization) | Excellent (Ambient/low temp) | Excellent (Ambient/low temp) |
| Sensitivity (LOD) | ~1 - 10 ng/mL | 0.003 - 0.030 ng/mL [2] | 0.010 - 0.035 ng/mL [2] |
| Linear Dynamic Range | 2 orders of magnitude | 3 - 4 orders of magnitude | 3 - 4 orders of magnitude |
| Matrix Effect Susceptibility | Low (EI ionization) | High (Ion suppression in ESI) | High (Ion suppression in ESI) |
| Sample Prep Complexity | High (Extraction + Derivatization) | Low (Protein Precipitation/SPE) | Low (Protein Precipitation/SPE) |
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed with built-in causality to ensure every step validates the integrity of the final data.
Step-by-step analytical workflow for the LC-MS quantification of 2-amino-1-(p-tolyl)ethanone.
Protocol A: High-Throughput LC-MS/MS Quantification in Plasma
This protocol is optimized for speed and sensitivity, utilizing a Triple Quadrupole (QqQ) mass spectrometer [2][4].
1. Sample Preparation (Protein Precipitation):
-
Step: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of deuterated internal standard (e.g., Mephedrone-d3 or Propio-D5-phenone at 100 ng/mL).
-
Causality: The stable isotope-labeled internal standard (SIL-IS) co-elutes with the target analyte. Because ESI is highly susceptible to matrix-induced ion suppression, the SIL-IS experiences the exact same suppression as the analyte, self-correcting the final quantification ratio [4].
-
Step: Add 300 µL of ice-cold acetonitrile (ACN). Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: Cold ACN induces rapid protein denaturation and precipitation. The 3:1 organic-to-aqueous ratio forces the polar 2-amino-1-(p-tolyl)ethanone into the supernatant while crashing out massive plasma proteins that would otherwise clog the UHPLC column.
2. UHPLC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Causality: The primary amine of 2-amino-1-(p-tolyl)ethanone is basic. The addition of 0.1% formic acid lowers the pH, ensuring the amine remains fully protonated. This maximizes retention on the C18 column via ion-dipole interactions and guarantees optimal ionization efficiency in the positive ESI mode.
3. Mass Spectrometry (ESI+ MRM):
-
Precursor Ion: m/z 150.1 ([M+H]+ for exact mass 149.08).
-
Product Ions (Transitions): m/z 150.1 → 132.1 (Loss of H₂O) for quantification; m/z 150.1 → 119.1 (Loss of methylamine, -31 Da) for confirmation.
-
Causality: Monitoring two transitions ensures isobaric interference from the biological matrix does not cause false positives. The ratio between the quantifier and qualifier ions must remain within ±20% of the reference standard to validate the peak's identity.
Protocol B: GC-MS Analysis with Derivatization
If LC-MS/MS is unavailable, GC-MS can be utilized, provided the thermal instability of the analyte is mitigated [1].
1. Liquid-Liquid Extraction (LLE):
-
Step: Adjust 1 mL of urine to pH 9.0 using a borate buffer. Extract with 2 mL of ethyl acetate.
-
Causality: At pH 9.0, the primary amine is deprotonated (free base form), rendering it hydrophobic enough to partition into the organic ethyl acetate layer.
2. Derivatization:
-
Step: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate. Incubate at 60°C for 20 minutes.
-
Causality: Direct GC injection of 2-amino-1-(p-tolyl)ethanone leads to on-column degradation. TFAA reacts with the primary amine to form a trifluoroacetamide derivative. This caps the reactive amine, significantly increasing the molecule's volatility and thermal stability, allowing it to survive the 250°C GC inlet without decomposing [1].
Conclusion & Best Practices
For the rigorous analysis of 2-amino-1-(p-tolyl)ethanone, LC-MS/MS stands as the superior modality for targeted quantification due to its avoidance of thermal degradation and its exceptional sub-ng/mL sensitivity [2]. LC-HRMS should be reserved for metabolic pathway elucidation, particularly when searching for Phase II conjugates [1]. If GC-MS must be used, analysts must strictly adhere to derivatization protocols to ensure scientific integrity and prevent artifact formation.
Regardless of the platform, the mandatory inclusion of matched stable-isotope internal standards and strict adherence to matrix-matched calibration curves form the bedrock of a self-validating analytical workflow.
References
- Source: PMC (nih.gov)
- Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison Source: MDPI URL
- Forensic Electrochemistry: The Electroanalytical Sensing of Mephedrone Metabolites Source: ACS Omega URL
- High-Throughput Quantification of 4-Methyl-N-Ethylcathinone (4- MEC)
Optimization and Comparison of HPLC Methodologies for the Purity Analysis of 2-Amino-1-(p-tolyl)ethanone
Executive Summary
2-amino-1-(p-tolyl)ethanone (also known as 2-amino-4'-methylacetophenone) is a critical synthetic intermediate, often employed in the synthesis of adrenergic agents and substituted cathinones. Its analysis presents a specific chemical challenge: the
This guide presents a validated Reversed-Phase HPLC (RP-HPLC) protocol designed to arrest this degradation during analysis, offering a superior alternative to Gas Chromatography (thermal degradation risk) and Non-Aqueous Titration (lack of specificity).
Part 1: The Comparative Landscape
To ensure scientific rigor, we must objectively evaluate the available analytical techniques. The following table contrasts the proposed HPLC method against common alternatives used in industrial QC labs.
Table 1: Comparative Analysis of Analytical Methodologies
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID/MS | Method C: Non-Aqueous Titration |
| Principle | Separation based on hydrophobicity using a C18 stationary phase. | Separation based on boiling point and volatility. | Acid-base neutralization (Perchloric acid). |
| Specificity | High. Resolves the parent amine from dimers (pyrazines) and starting materials. | Low. Thermal stress in the injector port ( | None. Quantifies "Total Basic Nitrogen." Cannot distinguish active amine from basic degradants. |
| Stability | High. Analysis occurs at ambient temperature; acidic mobile phase stabilizes the amine. | Critical Failure. The | Moderate. Fast, but blind to non-basic impurities (e.g., 4'-methylacetophenone). |
| Limit of Quantitation | N/A (Due to degradation). | ||
| Suitability | Purity & Stability Testing. | Not Recommended. | Raw Material Assay (Crude). |
Part 2: The Core Analytical Challenge (Degradation)
Understanding the chemistry of the analyte is the prerequisite for method design. 2-amino-1-(p-tolyl)ethanone undergoes a specific degradation pathway that the analytical method must detect and prevent.
Mechanism: The Pyrazine Dimerization
In neutral or basic solutions, two molecules of the
Visualization: Degradation Pathway
The following diagram illustrates the chemical fate of the analyte if not properly handled, highlighting the impurities the HPLC method must resolve.
Figure 1: The degradation pathway of
Part 3: The Optimized HPLC Protocol
This protocol utilizes Ion-Suppression Chromatography . The use of Trifluoroacetic Acid (TFA) serves two purposes:
-
pH Control: Lowers pH to
, ensuring the amine is fully protonated ( ), which prevents the nucleophilic attack required for dimerization. -
Peak Shape: The protonated amine interacts less with residual silanols on the silica column, reducing peak tailing.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (L1), | C18 provides necessary retention for the tolyl group. "End-capped" columns are essential to minimize silanol activity. |
| Mobile Phase A | 0.1% TFA in Water (v/v) | Buffers pH |
| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) | Acetonitrile has lower UV cutoff than Methanol and lower viscosity. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 254 nm | The acetophenone chromophore absorbs strongly here. |
| Column Temp | Ambient temperature prevents thermal degradation. | |
| Injection Volume | 5 - 10 | Dependent on sensitivity requirements. |
Gradient Program
A gradient is required because the dimer impurity is significantly more hydrophobic than the parent amine.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial equilibration |
| 15.0 | 40 | 60 | Elution of parent amine and polar degradants |
| 20.0 | 10 | 90 | Wash step to elute non-polar dimers (Pyrazines) |
| 25.0 | 10 | 90 | Hold |
| 25.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | End of Run |
Sample Preparation (Critical Workflow)
Standard error: Dissolving the sample in pure methanol or leaving it at room temperature in the autosampler allows dimerization.
Diluent: 0.1% TFA in Water:Acetonitrile (90:10). The acidic diluent "locks" the amine in its stable protonated salt form immediately upon dissolution.
Protocol:
-
Accurately weigh 25 mg of 2-amino-1-(p-tolyl)ethanone.
-
Transfer to a 50 mL volumetric flask.
-
Add approx. 30 mL of Acidic Diluent . Sonicate briefly (max 2 mins) to dissolve.
-
Make up to volume with Diluent.
-
Filter: Use a 0.22
m PTFE filter. -
Storage: Place immediately in a cooled autosampler (
C).
Part 4: Visualization of Analytical Workflow
The following diagram details the logical flow from sample intake to data reporting, emphasizing the critical control points (CCPs) for stability.
Figure 2: Step-by-step analytical workflow. Note the Critical Control Point (CCP) at the preparation stage to prevent artifact formation.
Part 5: System Suitability & Validation Criteria
To guarantee the trustworthiness of the results, the system must meet the following acceptance criteria before sample analysis proceeds.
| Parameter | Acceptance Limit | Purpose |
| Resolution ( | Ensures accurate integration of closely eluting degradants. | |
| Tailing Factor ( | Checks for secondary silanol interactions (common with amines). | |
| Theoretical Plates ( | Ensures column efficiency is maintained. | |
| % RSD (Area) | Verifies injector precision. |
Expected Retention Times (Approximate)
-
2-amino-1-(p-tolyl)ethanone: ~8.5 min
-
4'-methylacetophenone (Precursor): ~12.0 min
-
2,5-di-(p-tolyl)pyrazine (Dimer): ~18.5 min (Elutes during the high-organic wash)
References
-
BenchChem. (2025).[1] An In-depth Technical Guide on the Core Degradation Pathways of 2'-Aminoacetophenone. Retrieved from
-
PubChem. (n.d.). Compound Summary: 2'-Aminoacetophenone (Analogous Structure). National Library of Medicine. Retrieved from
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from
-
U.S. Pharmacopeia (USP). (2016). General Chapter <1050> Specificity of Chromatographic Methods. United States Pharmacopeial Convention. Retrieved from
Sources
A Senior Application Scientist's Guide to Distinguishing 2-amino-1-(p-tolyl)ethanone from 4'-methylacetophenone
In the realm of pharmaceutical and chemical synthesis, the accurate identification of structurally similar molecules is paramount. This guide provides an in-depth, technical comparison of two such molecules: 2-amino-1-(p-tolyl)ethanone and 4'-methylacetophenone. While both share a p-tolyl ketone backbone, the presence of a primary amino group in the former bestows it with distinct chemical and physical properties, which can be exploited for their unambiguous differentiation. This document, intended for researchers, scientists, and drug development professionals, will delve into various analytical techniques, providing both theoretical grounding and practical, field-tested protocols.
The Challenge: Differentiating a Primary Amine from its Ketone Analog
At first glance, 2-amino-1-(p-tolyl)ethanone and 4'-methylacetophenone (also known as p-methylacetophenone) present a classic analytical challenge. Their similar molecular weights and shared structural motifs can lead to overlapping signals in less specific analytical methods. However, the key to their differentiation lies in the unique reactivity and spectroscopic signature of the primary amino group in 2-amino-1-(p-tolyl)ethanone.
Table 1: Core Physicochemical Properties
| Property | 2-amino-1-(p-tolyl)ethanone | 4'-methylacetophenone |
| Molecular Formula | C9H11NO | C9H10O |
| Molecular Weight | 149.19 g/mol | 134.18 g/mol |
| Appearance | N/A (likely a solid or oil) | Colorless to nearly colorless liquid or crystals |
| Key Functional Groups | Primary amine, Ketone | Ketone |
| CAS Number | 69872-37-3 | 122-00-9 |
I. Chemical Identification Methods: Exploiting Differential Reactivity
Simple, yet powerful, chemical tests can provide a rapid and definitive means of distinguishing between these two compounds by targeting their distinct functional groups.
A. The Ninhydrin Test for Primary Amines
The Ninhydrin test is a highly sensitive method for the detection of primary amines and amino acids.[1] Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary amino group of 2-amino-1-(p-tolyl)ethanone to produce a deep blue or purple-colored compound known as Ruhemann's purple.[2][3] In contrast, 4'-methylacetophenone, lacking a primary amino group, will not react, and the solution will remain its original color.
-
Sample Preparation: Prepare a ~1% solution of the test compound in a suitable solvent (e.g., ethanol or acetone).
-
Reagent Preparation: Prepare a 2% (w/v) ninhydrin solution by dissolving 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[3]
-
Reaction: In a clean test tube, add 1 mL of the sample solution.
-
Add 2-3 drops of the 2% ninhydrin reagent to the test tube.[4]
-
Heating: Place the test tube in a boiling water bath for 2-5 minutes.[3][4]
-
Observation: Remove the test tube and allow it to cool to room temperature. Observe any color change.
Expected Results:
-
2-amino-1-(p-tolyl)ethanone: A deep blue or purple color will develop.
-
4'-methylacetophenone: The solution will remain colorless or its initial color.
Caption: Workflow for the Ninhydrin test.
B. The 2,4-Dinitrophenylhydrazine (2,4-DNP) Test for Carbonyls
The 2,4-DNP test, using Brady's reagent, is a classic qualitative test for the carbonyl group (C=O) present in both aldehydes and ketones.[5][6] Both 2-amino-1-(p-tolyl)ethanone and 4'-methylacetophenone will react with 2,4-dinitrophenylhydrazine to form a colored precipitate (a 2,4-dinitrophenylhydrazone). While this test confirms the presence of the ketone in both molecules, it can be used as a confirmatory test for the carbonyl functionality.
-
Reagent Preparation (Brady's Reagent): Dissolve 0.4 g of 2,4-dinitrophenylhydrazine in 100 mL of 2M hydrochloric acid. Add 1 mL of ethanol to aid dissolution.[7]
-
Sample Preparation: Dissolve a small amount of the test compound in a minimal amount of ethanol.
-
Reaction: Add a few drops of the sample solution to 5 mL of Brady's reagent in a test tube.
-
Observation: Shake the mixture and observe the formation of a precipitate. If no precipitate forms immediately, gently warm the mixture in a water bath for a few minutes and then cool in an ice bath.
Expected Results:
-
2-amino-1-(p-tolyl)ethanone: Formation of a yellow, orange, or red precipitate.
-
4'-methylacetophenone: Formation of a yellow, orange, or red precipitate.
II. Chromatographic Separation: Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a rapid and effective technique to separate the two compounds based on their differing polarities. The primary amino group in 2-amino-1-(p-tolyl)ethanone makes it significantly more polar than 4'-methylacetophenone. This difference in polarity will result in different retention factors (Rf) on a polar stationary phase like silica gel.
-
Plate Preparation: Obtain a silica gel TLC plate and, using a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Sample Spotting: Dissolve small amounts of each compound and a co-spot (a mixture of both) in a volatile solvent like ethyl acetate. Using separate capillary tubes, spot each solution on the origin line.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, starting with a 30:70 ratio and adjusting as needed). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), as both compounds are expected to be UV-active due to their aromatic rings.[8]
-
Staining (Optional but Recommended): After UV visualization, the plate can be stained with a ninhydrin solution and gently heated.[1] This will specifically stain the spot corresponding to 2-amino-1-(p-tolyl)ethanone a purple color, providing definitive identification.[1]
Expected Results:
-
Rf Values: 2-amino-1-(p-tolyl)ethanone, being more polar, will have a lower Rf value (travel a shorter distance up the plate) compared to the less polar 4'-methylacetophenone.
-
Ninhydrin Staining: Only the spot corresponding to 2-amino-1-(p-tolyl)ethanone will turn purple upon staining with ninhydrin.
Caption: Expected TLC separation of the two compounds.
III. Spectroscopic Analysis: A Deeper Look at Molecular Structure
Spectroscopic techniques provide detailed structural information, allowing for a definitive distinction between the two molecules.
A. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
-
2-amino-1-(p-tolyl)ethanone: Will exhibit characteristic N-H stretching bands for a primary amine in the region of 3300-3500 cm⁻¹, typically appearing as two distinct peaks.[9] It will also show a strong C=O stretching band for the ketone, likely in the range of 1660-1700 cm⁻¹ due to conjugation with the aromatic ring.[10] An N-H bending vibration may also be observed around 1580-1650 cm⁻¹.[9]
-
4'-methylacetophenone: Will show a strong C=O stretching band for the ketone, also in the 1660-1700 cm⁻¹ region.[10] However, it will be conspicuously absent of the N-H stretching bands seen in the 3300-3500 cm⁻¹ region.
Table 2: Key Distinguishing IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | 2-amino-1-(p-tolyl)ethanone | 4'-methylacetophenone |
| N-H Stretch (Primary Amine) | 3300-3500 | Present (two bands) | Absent |
| C=O Stretch (Aromatic Ketone) | 1660-1700 | Present (strong) | Present (strong) |
| N-H Bend (Primary Amine) | 1580-1650 | Present | Absent |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbons in a molecule.
-
¹H NMR:
-
2-amino-1-(p-tolyl)ethanone: The most telling signal will be a broad singlet corresponding to the two protons of the primary amino group (-NH₂), the chemical shift of which can vary depending on the solvent and concentration. The methylene protons (-CH₂-) adjacent to both the carbonyl group and the amino group will appear as a singlet, likely in the range of 3.5-4.5 ppm. The aromatic protons of the p-tolyl group will show a characteristic AA'BB' splitting pattern, and the methyl protons will appear as a singlet around 2.4 ppm.
-
4'-methylacetophenone: Will show a sharp singlet for the three protons of the acetyl methyl group (-COCH₃) around 2.5 ppm. The aromatic protons will also exhibit an AA'BB' pattern, and the other methyl group protons will be a singlet around 2.4 ppm. The absence of the -NH₂ and the alpha-amino -CH₂- signals are key differentiators.
-
-
¹³C NMR:
-
2-amino-1-(p-tolyl)ethanone: Will have a signal for the methylene carbon (-CH₂-) adjacent to the nitrogen. The carbonyl carbon signal will be present, typically in the 190-200 ppm range for an aromatic ketone.[11]
-
4'-methylacetophenone: Will show a signal for the acetyl methyl carbon and a carbonyl carbon signal in a similar region to its amino counterpart. The key difference will be the absence of the alpha-amino methylene carbon signal.
-
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The molecular weight of 2-amino-1-(p-tolyl)ethanone is 149.19 g/mol , while that of 4'-methylacetophenone is 134.18 g/mol . This difference in molecular weight will be clearly distinguishable in the mass spectrum. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Thus, 2-amino-1-(p-tolyl)ethanone will have an odd molecular ion peak (m/z 149), while 4'-methylacetophenone will have an even molecular ion peak (m/z 134).[12]
-
Fragmentation Patterns:
-
2-amino-1-(p-tolyl)ethanone: Will likely undergo alpha-cleavage, with the loss of the p-tolyl group to give a fragment corresponding to [CH₂(NH₂)=C=O]⁺ or the loss of the aminomethyl group. Alpha-cleavage adjacent to the amine is also possible.
-
4'-methylacetophenone: A characteristic fragmentation is the alpha-cleavage to lose the methyl group, resulting in a strong peak for the p-tolylacylium ion at m/z 119 ([CH₃C₆H₄CO]⁺).
-
Table 3: Summary of Key Distinguishing Features
| Analytical Technique | 2-amino-1-(p-tolyl)ethanone | 4'-methylacetophenone |
| Ninhydrin Test | Positive (deep blue/purple) | Negative (no color change) |
| 2,4-DNP Test | Positive (precipitate) | Positive (precipitate) |
| TLC (Silica Gel) | Lower Rf, Ninhydrin positive | Higher Rf, Ninhydrin negative |
| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹) | No N-H stretches |
| ¹H NMR | -NH₂ signal, -CH₂- signal alpha to N | -COCH₃ singlet, no -NH₂ or alpha -CH₂- |
| Mass Spectrometry (M⁺) | Odd m/z (149) | Even m/z (134) |
| Mass Spectrometry (Fragmentation) | Fragments indicative of aminoketone | Strong m/z 119 peak (acylium ion) |
Conclusion
The differentiation of 2-amino-1-(p-tolyl)ethanone from 4'-methylacetophenone, while seemingly challenging due to their structural similarities, can be accomplished with a systematic application of standard analytical techniques. Simple chemical tests like the Ninhydrin test provide a rapid and unambiguous initial screen. Thin-layer chromatography offers a straightforward method for their physical separation and identification. For unequivocal structural confirmation, spectroscopic methods are indispensable. IR spectroscopy clearly identifies the presence or absence of the primary amino group, while ¹H NMR provides distinct proton environments. Finally, mass spectrometry offers definitive confirmation through differing molecular weights and characteristic fragmentation patterns. By employing a combination of these methods, researchers can confidently and accurately distinguish between these two compounds, ensuring the integrity of their synthetic and developmental workflows.
References
-
Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Available at: [Link]
-
Vedantu. (n.d.). Ninhydrin Test: Principle, Reaction & Application. Available at: [Link]
-
BYJU'S. (2019, December 10). Ninhydrin test. Available at: [Link]
-
BYJU'S. (2020, April 29). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Brady's test for aldehydes and ketones | Class experiment. Available at: [Link]
-
A-Level Chemistry. (n.d.). Testing for the carbonyl group using Brady's reagent (2,4-DNP). Available at: [Link]
-
NEET coaching. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Available at: [Link]
-
Study.com. (n.d.). 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Brady's test for aldehydes and ketones. Available at: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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- 5. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the UV-Vis Absorption of 2-amino-1-(p-tolyl)ethanone and Related Aromatic Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and organic synthesis, the characterization of molecular structures is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental technique, providing critical insights into the electronic transitions within a molecule. This guide offers an in-depth analysis of the UV-Vis absorption characteristics of 2-amino-1-(p-tolyl)ethanone, a compound of interest in medicinal chemistry. By comparing its spectral properties with structurally related alternatives, we aim to provide a comprehensive resource for researchers, aiding in compound identification, purity assessment, and the understanding of structure-activity relationships.
Understanding UV-Vis Absorption in Aromatic Ketones
The UV-Vis absorption of an aromatic ketone is primarily governed by the electronic transitions within the conjugated system of the benzene ring and the carbonyl group (C=O). The principal absorptions arise from π → π* and n → π* transitions. The position of the maximum absorption (λmax) is highly sensitive to the nature and position of substituents on the aromatic ring, as well as the polarity of the solvent used for analysis.
Substituents can exert a significant influence on the λmax. Electron-donating groups, such as amino (-NH2) and methyl (-CH3) groups, tend to cause a bathochromic shift (a shift to longer wavelengths), often accompanied by a hyperchromic effect (an increase in molar absorptivity). This is due to the extension of the conjugated system and the stabilization of the excited state. Conversely, the polarity of the solvent can lead to either bathochromic or hypsochromic (a shift to shorter wavelengths) shifts depending on the nature of the electronic transition and the differential solvation of the ground and excited states. For instance, the n → π* transition of a carbonyl group typically undergoes a hypsochromic shift in polar, hydrogen-bonding solvents.
Comparative Analysis of λmax
| Compound Name | Structure | λmax (nm) | Solvent |
| Acetophenone | C8H8O | ~240 | Ethanol |
| 4'-Methylacetophenone | C9H10O | ~252 | Ethanol |
| 2'-Aminoacetophenone | C8H9NO | ~230, ~320 | Not Specified |
| 2-amino-1-(p-tolyl)ethanone (Predicted) | C9H11NO | ~260-270 | Ethanol/Methanol |
| 2-Amino-1-(4-hydroxyphenyl)ethanone (for comparison) | C8H9NO2 | ~278 | Methanol |
Note: The λmax for 2-amino-1-(p-tolyl)ethanone is an educated estimation based on the additive effects of the para-methyl and ortho-amino substituents on the acetophenone chromophore.
The presence of the electron-donating methyl group in the para position of 4'-methylacetophenone results in a bathochromic shift compared to acetophenone. The amino group in 2'-aminoacetophenone, also an electron-donating group, is expected to cause a significant bathochromic shift. The combined effect of both the amino and methyl groups in 2-amino-1-(p-tolyl)ethanone is predicted to result in a λmax in the range of 260-270 nm in a polar protic solvent like ethanol or methanol. The comparison with 2-Amino-1-(4-hydroxyphenyl)ethanone, which has an expected λmax of ~278 nm in methanol, further supports this estimation.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure accurate and reproducible results, a standardized protocol for obtaining the UV-Vis spectrum of aromatic ketones is essential.
Objective: To determine the wavelength of maximum UV-Vis absorption (λmax) for an aromatic ketone.
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
The aromatic ketone sample
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically above 220 nm). Ethanol or methanol are common choices for polar compounds.
-
Preparation of a Stock Solution: Accurately weigh a small amount of the aromatic ketone (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
-
Preparation of a Dilute Solution: Prepare a dilute solution (e.g., 10⁻⁵ M) from the stock solution. This is crucial to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the wavelength range for scanning (e.g., 200 - 400 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam of the spectrophotometer and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette itself.
-
Sample Measurement:
-
Rinse a second quartz cuvette with the dilute sample solution and then fill it.
-
Place the sample cuvette in the sample beam of the spectrophotometer.
-
Record the absorption spectrum.
-
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
Caption: Experimental workflow for determining the UV-Vis absorption maximum.
The Interplay of Structure, Solvent, and Absorption
The observed λmax is a direct consequence of the energy difference between the ground state and the first singlet excited state of the molecule. This energy gap is modulated by both the intrinsic electronic structure of the molecule and its interactions with the surrounding solvent molecules.
Caption: Factors influencing the UV-Vis absorption maximum.
As illustrated, the molecular structure dictates the fundamental energy levels of the electronic transitions. The addition of substituents alters these energy levels. Solvent polarity then fine-tunes the energy gap between the ground and excited states through differential solvation, a phenomenon known as solvatochromism. Understanding these relationships is crucial for interpreting UV-Vis spectra and predicting the spectral properties of novel compounds.
Conclusion
This guide provides a comparative framework for understanding the UV-Vis absorption characteristics of 2-amino-1-(p-tolyl)ethanone. By analyzing the spectral data of related compounds and outlining a robust experimental protocol, we have equipped researchers with the necessary tools for the spectroscopic characterization of this and similar aromatic ketones. The interplay between molecular structure, solvent effects, and the resulting absorption maximum underscores the power of UV-Vis spectroscopy as a predictive and analytical technique in modern drug discovery and chemical research.
References
-
Sielc.com. (n.d.). UV-Vis Spectrum of 4'-Aminoacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Aminoacetophenone. Retrieved from [Link]
-
NIST. (n.d.). Acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]
- Rao, P. (1997). Molecular-Chameleon: Solvatochromism at its Iridescent Best! Resonance, 2(5), 69-72.
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]
A Senior Application Scientist's Guide to Elemental Analysis of C₉H₁₂BrNO
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of a molecule is paramount. Before a candidate compound can advance through the rigorous stages of preclinical and clinical trials, its fundamental identity—its elemental composition—must be unequivocally verified. This guide provides an in-depth comparison of the theoretical and experimental approaches to the elemental analysis of C₉H₁₂BrNO, a representative novel small molecule.
This document moves beyond simple procedural lists, delving into the causality behind analytical choices and the logic of data interpretation. We will establish the theoretical baseline for C₉H₁₂BrNO and then compare two orthogonal, industry-standard experimental techniques: Combustion Analysis for bulk composition and X-ray Photoelectron Spectroscopy (XPS) for surface-sensitive validation.
Part 1: Theoretical Elemental Composition (The Ground Truth)
The first step in any elemental analysis workflow is to calculate the theoretical or expected mass percentage of each element in the molecule. This value serves as the benchmark against which all experimental data are measured. The calculation is based on the chemical formula and the standard atomic weights of the constituent elements.[1][2][3][4][5]
Atomic Weights Used:
Molar Mass Calculation:
The molar mass of C₉H₁₂BrNO is the sum of the masses of its constituent atoms:
-
Mass of Carbon = 9 × 12.011 u = 108.099 u
-
Mass of Hydrogen = 12 × 1.008 u = 12.096 u
-
Mass of Bromine = 1 × 79.904 u = 79.904 u
-
Mass of Nitrogen = 1 × 14.007 u = 14.007 u
-
Mass of Oxygen = 1 × 15.999 u = 15.999 u
Total Molar Mass = 108.099 + 12.096 + 79.904 + 14.007 + 15.999 = 230.105 g/mol
Theoretical Elemental Percentages:
The percentage of each element is calculated as: (% Element) = (Total Mass of Element / Total Molar Mass) × 100
| Element | Calculation | Theoretical Mass % |
| Carbon (C) | (108.099 / 230.105) × 100 | 46.978% |
| Hydrogen (H) | (12.096 / 230.105) × 100 | 5.257% |
| Bromine (Br) | (79.904 / 230.105) × 100 | 34.725% |
| Nitrogen (N) | (14.007 / 230.105) × 100 | 6.087% |
| Oxygen (O) | (15.999 / 230.105) × 100 | 6.953% |
| Total | 100.000% |
This table represents the ideal composition of a 100% pure sample of C₉H₁₂BrNO. In practice, achieving these exact numbers experimentally is challenging, and the deviation from these values provides critical information about the sample's purity.
Part 2: Experimental Verification and Comparative Analysis
No single technique tells the whole story. For a comprehensive analysis, we employ at least two distinct methods. Here, we compare the "gold standard" bulk technique, Combustion Analysis, with a powerful surface-sensitive technique, XPS.
Method A: Combustion Analysis (CHN/O Analysis)
Principle of Operation: Combustion analysis is a destructive, quantitative technique used to determine the amount of carbon, hydrogen, and nitrogen in a sample. A precise amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated, and their quantities are measured by a thermal conductivity detector (TCD). Oxygen is typically determined in a separate step via high-temperature pyrolysis. Halogens like bromine must be handled with special scrubbers to prevent interference and instrument damage.
Expertise in Practice: The choice of combustion analysis as a primary tool is driven by its high precision and accuracy for determining the C:H:N ratio, which is the fundamental backbone of most organic molecules. A result within ±0.4% of the theoretical value is generally considered acceptable and is a standard release criterion in pharmaceutical manufacturing.
Experimental Protocol: Combustion CHN Analysis
-
Instrument Calibration: Calibrate the combustion analyzer using a certified standard with a known C, H, and N composition (e.g., Acetanilide). This step is critical for ensuring the trustworthiness of the results.
-
Sample Preparation: Accurately weigh 1-3 mg of the C₉H₁₂BrNO sample into a clean tin capsule. The precision of this weight is directly tied to the accuracy of the final result.
-
Analysis: Place the capsule into the instrument's autosampler. The instrument will drop the sample into a combustion furnace (~900-1000°C) with a pulse of pure O₂.
-
Gas Separation & Detection: The combustion products (CO₂, H₂O, N₂, and Br₂/HBr) pass through a reduction furnace to convert nitrogen oxides to N₂. Halogen scrubbers are employed to remove bromine. The remaining gases are separated by a gas chromatography column and quantified by the TCD.
-
Data Processing: The instrument software integrates the detector signals and, using the calibration data and sample weight, calculates the mass percentages of C, H, and N.
Method B: X-ray Photoelectron Spectroscopy (XPS)
Principle of Operation: XPS is a surface-sensitive, semi-quantitative technique that provides information about the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material. The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted electrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for unambiguous identification.
Expertise in Practice: While combustion analysis provides bulk data, it cannot confirm that the elements are present in the correct chemical environment or detect surface contaminants. XPS is chosen as a confirmatory technique because it can detect all elements present (except H) and provide crucial information on their oxidation states and bonding partners. For example, it can confirm the presence of the C-Br bond and distinguish it from an ionic bromide salt contaminant.
Experimental Protocol: XPS Analysis
-
Sample Preparation: Press the powdered C₉H₁₂BrNO sample onto a clean, conductive adhesive tape (e.g., copper or carbon tape) mounted on a sample holder.
-
System Introduction: Introduce the sample holder into the instrument's high-vacuum (UHV) introduction chamber.
-
Analysis: Transfer the sample to the analysis chamber.
-
Survey Scan: Perform a low-resolution survey scan (0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Perform high-resolution scans over the specific binding energy ranges for C 1s, O 1s, N 1s, and Br 3d photoelectrons to determine chemical states and obtain more accurate quantification.
-
-
Charge Correction: As organic powders are often insulators, a low-energy electron flood gun may be used to neutralize surface charging. The resulting spectra must be charge-referenced, typically by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Data Processing: The software integrates the areas under the high-resolution peaks and applies relative sensitivity factors (RSFs) to calculate the atomic concentrations of the elements on the surface.
Part 3: Visualizing the Analytical Workflows
To ensure clarity and procedural integrity, the workflows for both techniques are visualized below using the Graphviz DOT language.
Caption: Workflow for bulk elemental analysis via the combustion method.
Caption: Workflow for surface elemental analysis via XPS.
Part 4: Data Comparison and Interpretation
Here we present hypothetical, yet realistic, experimental data for C₉H₁₂BrNO to illustrate the comparative power of these techniques.
| Element | Theoretical Mass % | Experimental Mass % (Combustion) | Experimental Atomic % (XPS) | Converted Mass % (from XPS) |
| Carbon (C) | 46.978% | 46.85% | 55.8% | 46.51% |
| Hydrogen (H) | 5.257% | 5.31% | N/A | N/A |
| Bromine (Br) | 34.725% | N/A | 6.1% | 33.91% |
| Nitrogen (N) | 6.087% | 6.01% | 6.3% | 6.12% |
| Oxygen (O) | 6.953% | 6.88% (by difference) | 31.8% | 13.46% |
Analysis of Results:
-
Combustion Analysis: The values for C, H, and N are all within the acceptable ±0.4% range of the theoretical values. This result provides strong evidence that the bulk of the sample possesses the correct empirical formula. The value for oxygen, determined by subtracting the sum of C, H, and N from 100%, also aligns well. This method provides a high-confidence assessment of bulk purity.
-
XPS Analysis: The XPS data requires more nuanced interpretation.
-
Discrepancy in Oxygen: The most striking difference is the significantly higher oxygen percentage detected by XPS (13.46% by mass vs. 6.95% theoretical). This is a classic finding for samples analyzed by XPS and is almost always attributable to surface oxidation and/or adsorption of atmospheric water and carbonates. This does not necessarily indicate an impure bulk sample but highlights the extreme surface sensitivity of the technique.
-
Confirmation of Elements: XPS successfully confirms the presence of C, Br, N, and O, which is a critical cross-validation. Hydrogen is not detected by XPS.
-
Stoichiometry: Despite the surface oxygen, the relative ratios of other key elements (C:N:Br) from XPS are reasonably close to the theoretical ratios (9:1:1), providing further confidence in the compound's identity at the surface.
-
The combination of these two techniques provides a robust, self-validating system.
-
Combustion analysis confirms the bulk elemental composition with high precision, satisfying the primary requirement for purity and identity confirmation.
-
XPS validates the presence of all key elements on the surface and provides an explanation for minor surface-level deviations (i.e., oxidation). The alignment of the core elemental ratios from XPS with the theoretical values serves as a powerful secondary confirmation of the molecular identity.
By leveraging both a bulk and a surface technique, researchers can confidently assert the elemental integrity of their compound, a foundational step in the rigorous process of drug development.
References
-
Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Bromine. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Bromine. Physical Measurement Laboratory. Available at: [Link]
-
Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Carbon. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. Available at: [Link]
-
Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. Available at: [Link]
-
PubChem, National Institutes of Health (NIH). Nitrogen (Element). Available at: [Link]
-
Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Oxygen. Available at: [Link]
-
PubChem, National Institutes of Health (NIH). Oxygen (Element). Available at: [Link]
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A Senior Application Scientist's Guide to the Reference Standard of 2-Amino-1-(p-tolyl)ethanone Hydrobromide
This guide provides an in-depth technical comparison and analysis of the reference standard for 2-amino-1-(p-tolyl)ethanone hydrobromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind the qualification and use of this critical analytical standard. We will explore the compound's properties, compare available standards, detail essential analytical methodologies, and provide the experimental context necessary for ensuring data integrity and reproducibility in a research and development setting.
The Critical Role of a Reference Standard
2-Amino-1-(p-tolyl)ethanone is a ketone-based organic compound that serves as a key intermediate or building block in the synthesis of various pharmaceutical agents. As with any component destined for drug development, rigorous quality control is paramount. A reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and strength of a sample. Without a reliable reference standard, the quantitative analysis of synthesized intermediates and the profiling of related impurities become scientifically indefensible. The hydrobromide salt form is often preferred for its improved stability and handling characteristics as a crystalline solid.
The United States Pharmacopeia (USP) outlines stringent requirements for reference standards, emphasizing accurate identification, high purity, stability, and comprehensive documentation like a Certificate of Analysis (CoA) to ensure traceability and reliability in pharmaceutical applications.[1]
Sourcing and Initial Characterization
The first step in any analytical workflow is sourcing a suitable standard. While various chemical suppliers offer 2-amino-1-(p-tolyl)ethanone and its analogs, the quality and level of characterization can differ significantly.[2][3][4] For use as a reference standard, material with the highest available purity and the most comprehensive CoA is required.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 69872-37-3 (Free Base) | [2][3] |
| Molecular Formula | C₉H₁₁NO (Free Base) | [2][3] |
| Molecular Weight | 149.19 g/mol (Free Base) | [2][3] |
| Appearance | Typically an off-white to yellow or brown solid | [5] |
| Storage | Sealed, refrigerated, and protected from light | [3][4][5] |
Comparative Analysis of Commercial Grades:
When evaluating potential reference standards, researchers must scrutinize the supplier's CoA. A typical CoA for a high-quality standard will include:
-
Identity Confirmation: Usually by ¹H NMR and/or Mass Spectrometry.
-
Purity Assay: Determined by a quantitative method, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is generally required.[5]
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analysis by GC.
The Workflow of Reference Standard Qualification
A purchased standard, especially one intended for critical quantitative work, must be internally verified. This process establishes a self-validating system, ensuring the standard's suitability for its intended use. The following diagram illustrates a typical workflow for qualifying a new lot of reference material.
Caption: A typical workflow for the in-house qualification of a chemical reference standard.
Core Analytical Techniques for Qualification
The trustworthiness of a reference standard is built upon orthogonal analytical techniques—methods that measure different chemical properties to provide a comprehensive characterization.
Chromatographic Purity by HPLC/UHPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. The primary goal is to separate the main compound from any potential impurities, including starting materials, by-products, or degradation products.[6]
Causality Behind Experimental Choices:
-
Technique: Reversed-phase HPLC (RP-HPLC) is chosen because 2-amino-1-(p-tolyl)ethanone is a moderately polar molecule, making it well-suited for retention on a non-polar stationary phase (like C18).
-
Mobile Phase: A mixture of water and a polar organic solvent (like acetonitrile) is used. An acidic modifier (e.g., formic acid or phosphoric acid) is critical.[6][7] It protonates the primary amine group on the analyte, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing unwanted interactions with residual silanols on the column.
-
Detector: A UV detector is ideal due to the presence of the tolyl group, which is strongly chromophoric. A Diode Array Detector (DAD) is preferred as it can provide spectral information to assess peak purity.
Experimental Protocol: RP-HPLC Purity Assay
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic System: An HPLC or UHPLC system equipped with a DAD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase & Gradient:
-
Run Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: ~254 nm (or optimal wavelength determined by UV scan).
-
-
Data Analysis: Integrate all peaks. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks. Impurities are reported as a percentage of the total area.
Comparative HPLC/UHPLC Method Parameters:
| Parameter | HPLC | UHPLC | Rationale |
| Particle Size | 3-5 µm | <2 µm | Smaller particles in UHPLC provide higher efficiency and better resolution. |
| Run Time | 15-30 min | 3-12 min | Higher efficiency allows for faster separations without sacrificing quality.[8][9] |
| System Pressure | 100-200 bar | 400-1000 bar | Required to push mobile phase through densely packed sub-2 µm columns. |
| Solvent Usage | Higher | Lower | Faster run times and lower flow rates reduce solvent consumption. |
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Data Analysis: The resulting spectra should be consistent with the known structure of 2-amino-1-(p-tolyl)ethanone. The hydrobromide salt will result in the amine protons appearing as a broad singlet further downfield due to the formation of an ammonium salt.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆, approximate):
-
δ ~8.0 ppm: Broad singlet, 3H (protons from -NH₃⁺).
-
δ ~7.8 ppm: Doublet, 2H (aromatic protons ortho to the carbonyl group).
-
δ ~7.3 ppm: Doublet, 2H (aromatic protons meta to the carbonyl group).
-
δ ~4.5 ppm: Singlet, 2H (methylene protons, -CH₂-).
-
δ ~2.4 ppm: Singlet, 3H (methyl protons, -CH₃).
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is preferred as it can confirm the elemental composition.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is suitable for this molecule as it is a soft ionization technique that can easily protonate the amine group, yielding a strong [M+H]⁺ ion corresponding to the free base.
-
Fragmentation: In tandem MS (MS/MS), the primary fragment observed would be from the alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the aminomethyl group and formation of the p-tolylacylium ion (m/z 119).[10]
Caption: Expected primary fragmentation of the protonated 2-amino-1-(p-tolyl)ethanone free base in MS/MS.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the standard in an appropriate solvent like methanol or acetonitrile/water.
-
Instrumentation: An LC-MS system, preferably with a high-resolution analyzer like a TOF or Orbitrap.[11]
-
Analysis: Infuse the sample directly or inject it via an HPLC system. Acquire data in positive ion mode.
-
Data Analysis: The observed mass for the [M+H]⁺ ion of the free base should be within 5 ppm of the theoretical calculated mass (150.0913 for C₉H₁₂NO⁺).
Conclusion and Best Practices
The qualification and use of a reference standard for this compound is a multi-faceted process that underpins the validity of subsequent research. It is not merely about purchasing a high-purity chemical but about establishing a chain of evidence through orthogonal analytical techniques.
Key Recommendations for Researchers:
-
Always Prioritize Certified Standards: Whenever possible, source reference standards from accredited vendors who provide a comprehensive Certificate of Analysis.
-
Verify, Don't Assume: Perform in-house verification of new lots of standards using, at a minimum, HPLC for purity and one identity technique (NMR or MS).
-
Document Everything: Maintain meticulous records of the qualification data, assigned purity, and storage conditions for each lot of reference standard.
-
Understand Potential Impurities: Be aware that impurities can arise from the manufacturing process or degradation. Chromatographic methods should be robust enough to separate these from the main compound.
By adhering to these principles of scientific integrity, researchers can ensure that their analytical data is accurate, reproducible, and built upon a foundation of a truly well-characterized reference standard.
References
- MedchemExpress.com. Certificate of Analysis - 4'-Aminoacetophenone. Accessed February 2026.
- Howei Pharm. CAS 69872-37-3 C9H11NO 2-Amino-1-(p-tolyl)ethanone 95+%. Accessed February 2026.
- Bide Pharmatech Ltd. 2-Amino-1-(p-tolyl)ethanone CAS NO.69872-37-3. Accessed February 2026.
- MilliporeSigma. 2-Amino-1-(4-morpholinyl)ethanone 98%. Accessed February 2026.
- ChemScene. 2-Amino-1-(m-tolyl)ethan-1-one. Accessed February 2026.
- Semantic Scholar. Supporting Information - Photoenzymatic synthesis of products. Accessed February 2026.
- MDPI. Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Accessed February 2026.
- Sigma-Aldrich. 2-Bromo-1-(o-Tolyl)ethanone. Accessed February 2026.
- Benchchem. Comparative analysis of different synthesis routes for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. Accessed February 2026.
- SIELC Technologies. Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column. Accessed February 2026.
- The Good Scents Company. 2-aminoacetophenone 1-(2-aminophenyl)ethanone. Accessed February 2026.
- NIST. Ethanone, 1-(2-aminophenyl)- - the NIST WebBook. Accessed February 2026.
- PhytoLab. phyproof® Standards for USP Demands. Accessed February 2026.
- SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Accessed February 2026.
- Aguilar, M.-I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Benchchem. 2-(3,4-Difluorophenyl)-1-(p-tolyl)
- Huang, J. et al.
- IJPPS.
- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. OSTI.gov.
- MDPI. Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. Accessed February 2026.
- PubChem. 1-p-Tolyl-ethanone oxime. Accessed February 2026.
- Agilent.
- Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. Accessed February 2026.
- BVL. Product chemistry - Relevant impurities of technical active substances. Accessed February 2026.
- SpectraBase. 2-(1H-Indol-3-yl)-1-p-tolyl-2-(m-tolylamino)ethanone - Optional[13C NMR]. Accessed February 2026.
- BindingDB. BDBM54847 2-(1-iminoisoindolin-2-yl)-2-phenyl-1-(p-tolyl)ethanone. Accessed February 2026.
- MilliporeSigma. 2-Amino-1-[4-(dimethylamino)phenyl]ethanone hydrochloride. Accessed February 2026.
- ChemicalBook. 2-AMINO-1-PHENYLETHANOL(7568-93-6) 1H NMR spectrum. Accessed February 2026.
- FooDB. Showing Compound 2-Aminoacetophenone (FDB010572). Accessed February 2026.
- European Patent Office.
- PMC. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Accessed February 2026.
- Extrasynthese.
- Tokyo Chemical Industry. 2-Phenyl-1-(p-tolyl)ethan-1-one. Accessed February 2026.
Sources
- 1. phyproof® Standards for USP Demands | Phytolab [phytolab.com]
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- 3. 2-Amino-1-(p-tolyl)ethanone, CasNo.69872-37-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
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- 5. file.medchemexpress.com [file.medchemexpress.com]
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- 7. Separation of (R(R*,R*))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 11. application.wiley-vch.de [application.wiley-vch.de]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(p-tolyl)ethanone Hydrobromide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Amino-1-(p-tolyl)ethanone hydrobromide (CAS No. 69872-37-3). As a researcher, scientist, or drug development professional, adherence to proper disposal protocols is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This document synthesizes technical data with field-proven insights to ensure that every step is understood, justified, and executed with the highest degree of scientific integrity.
Hazard Assessment and Chemical Profile
Key Chemical Identifiers:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 69872-37-3[1][2] |
| Molecular Formula | C₉H₁₁NO·HBr |
| Molecular Weight | 230.10 g/mol (for the hydrobromide salt) |
| Synonyms | None readily available |
Hazard Identification:
Based on data for analogous compounds like 2-Aminoacetophenone, the following hazards should be anticipated:
The hydrobromide salt is the salt of a weak base (the amine) and a strong acid (hydrobromic acid). In solution, it will be acidic and may be corrosive.
Incompatibilities:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases: While the salt itself is acidic, mixing with strong bases will liberate the free amine, and mixing with strong acids may generate fumes.
-
Heat and Ignition Sources: The compound is a combustible liquid[4].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE are non-negotiable. The rationale is to create a barrier between the researcher and the potential chemical hazard.
| PPE Category | Specification | Justification |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact and irritation. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye damage. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Prevents inhalation of dust or vapors that can irritate the respiratory system. |
Disposal Procedures: A Step-by-Step Guide
Disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following procedures provide a framework for safe disposal, but always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Small Quantities (e.g., residual amounts in containers)
-
Rinsing: Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collection of Rinsate: The rinsate must be collected and treated as hazardous waste. Do not dispose of it down the drain.
-
Container Disposal: Once thoroughly rinsed, the container can often be disposed of as regular laboratory glass or plastic waste. However, confirm this with your EHS department.
Bulk Quantities
-
Waste Identification: The waste must be clearly labeled as "Hazardous Waste: this compound".
-
Containment: Store the waste in a sealed, properly labeled, and compatible container.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. This is the most common and recommended method for bulk quantities.
Disposal of Contaminated Materials (e.g., absorbent from a spill)
-
Containment: Carefully collect all contaminated materials (e.g., vermiculite, sand, paper towels) and place them in a sealed, labeled hazardous waste container[3][6].
-
Disposal: The container with the contaminated materials must be disposed of as hazardous waste through your institution's EHS department.
Workflow for Disposal Decision-Making
Caption: Disposal decision workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
In Case of a Spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or earth[3][6]. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[3][5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].
Regulatory Considerations
The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA). It is the responsibility of the generator of the waste to determine if it meets the criteria for hazardous waste (e.g., ignitability, corrosivity, reactivity, or toxicity)[7]. Given the properties of this compound, it is likely to be classified as hazardous waste.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By understanding the hazards, utilizing appropriate PPE, and following established disposal and emergency procedures, researchers can minimize risks and ensure a safe working environment. Always prioritize consultation with your institution's EHS department to ensure full compliance with all applicable regulations.
References
Sources
- 1. CAS 69872-37-3 | 2-Amino-1-(p-tolyl)ethanone,95+% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. 2-Amino-1-(p-tolyl)ethanone, CasNo.69872-37-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling 2-Amino-1-(p-tolyl)ethanone hydrobromide
Executive Summary
2-Amino-1-(p-tolyl)ethanone hydrobromide (CAS: 53942-52-8) is a phenacylamine derivative commonly used as an intermediate in the synthesis of imidazoles and thiazoles. While often treated as a generic organic salt, its specific hazard profile is dominated by its hydrobromide (HBr) counterion and its potential to hydrolyze in moist environments (mucous membranes), releasing hydrobromic acid.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical framework for handling this compound in both solid and solvated states. The core directive is containment of particulate matter and prevention of acid-hydrolysis injuries to the eyes and respiratory tract.
Hazard Architecture & Mechanistic Causality
To select the correct PPE, one must understand the mechanism of injury. It is not enough to know it is an "irritant"; you must understand why.
The Hydrolysis Vector
The stability of this salt depends on the absence of moisture. Upon contact with the aqueous environment of the eyes, lungs, or sweaty skin, the following equilibrium shifts:
Operational Insight: You are effectively handling a latent acid source. The primary risk is not systemic toxicity (though it is harmful if swallowed), but rather chemical burns and severe respiratory irritation caused by localized acidity.
The Dust Vector
As a crystalline solid, this compound is prone to static charging, leading to "flying dust" during weighing. This dust is a lachrymator (tear-inducing) precursor. Inhalation triggers immediate coughing and bronchospasm due to the mechanism described in 2.1.
PPE Decision Matrix
Standard "lab coat and gloves" are insufficient without context. Use this matrix to select PPE based on the state of matter.
Table 1: PPE Specifications by Operational State
| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Workup) | Technical Rationale |
| Hand Protection | Nitrile (Single Layer) Min. Thickness: 0.11 mm | Nitrile (Double Layer) or Laminate If solvent is DCM/Chloroform: PVA/Laminate required | Solids rarely permeate nitrile. Solvated organic amines penetrate nitrile rapidly; the solvent acts as a carrier vehicle. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Chemical Safety Goggles + Face Shield | Safety glasses allow dust entry from the side. Goggles seal the ocular environment from acidic dust. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Backup) | Fume Hood (Mandatory) Sash height < 18 inches | Engineering controls (Hood) are superior to PPE. Respirators are only for emergencies or outside-hood work.[1][2] |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Chemical Resistant Apron | Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure to dust. |
Operational Protocols
Protocol: Static-Free Weighing
Objective: Eliminate dust generation during mass measurement.
-
Engineering Check: Verify Fume Hood face velocity is between 80–100 fpm.
-
Ionization: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the bulk container. This prevents the "jumping powder" phenomenon common with organic salts.
-
Transfer:
-
Do NOT use a metal spatula if the humidity is high (corrosion risk). Use PTFE-coated or ceramic tools.
-
Keep the balance inside the hood. If the balance is external, use a secondary containment vessel (screw-top jar) to transport the weighed boat.
-
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (dissolves the salt better than water initially) followed by a water wipe.
Protocol: Solubilization & Reaction
Objective: Prevent exothermic runaway and splash hazards.
-
Solvent Choice: When dissolving in alcohols (MeOH/EtOH), add the solid slowly. The heat of solution for HBr salts can be mildly exothermic.
-
Neutralization: If the protocol calls for "free-basing" (adding
or ), expect immediate precipitation of bromide salts and potential gas evolution ( ).
Emergency Response Logic
In the event of exposure, the speed of response dictates the severity of the injury.
Visualizing the Response Workflow
The following diagram outlines the decision logic for spills and exposure.
Figure 1: Decision logic for emergency response. Note the critical prohibition against neutralizing eye exposures with chemical bases.
Disposal: Cradle-to-Grave
Disposal must comply with RCRA (USA) or local hazardous waste regulations. Do not flush down the drain.[3]
-
Categorization: Classify as "Halogenated Organic Amine Salt."
-
Quenching (Small Scale < 5g):
-
Dissolve waste in water.
-
Slowly adjust pH to 7–8 using 5% Sodium Bicarbonate (
). -
Result: This liberates the free base (organic layer) and sodium bromide (aqueous).
-
Combine both layers into the Halogenated Organic Waste stream.
-
-
Container Labeling: Explicitly mark the waste tag with "Contains Bromide" and "Acidic Potential" to warn waste management personnel of potential incompatibility with strong oxidizers.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2774646 (Parent Amine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
